Domatinostat
Beschreibung
Domatinostat is an orally bioavailable benzamide and inhibitor of human class I histone deacetylases (HDACs) isoenzymes 1, 2 and 3, with potential antineoplastic activity. This compound selectively binds to and inhibits class I HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, the selective transcription of tumor suppressor genes, and the tumor suppressor protein-mediated inhibition of tumor cell division and eventually the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
inhibitor of human class I histone deacetylases
Structure
2D Structure
Eigenschaften
IUPAC Name |
(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24/h2-16H,24H2,1H3,(H,26,29)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXXYMVLYKJITB-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910462-43-0 | |
| Record name | 4SC-202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910462430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4SC-202 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-N-(2-aminophenyl)-3-(1-((4-(1-methyl-1H-pyrazol-4-yl)phenyl) sulfonyl)-1H-pyrrol-3-yl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMATINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/264ARM7UXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Domatinostat's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Domatinostat (4SC-202) is an orally bioavailable, class I selective histone deacetylase (HDAC) inhibitor with a multifaceted mechanism of action that extends beyond chromatin remodeling.[1] By primarily targeting HDACs 1, 2, and 3, this compound induces histone hyperacetylation, leading to the transcriptional activation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[1][2] Furthermore, emerging evidence highlights its role in modulating the tumor microenvironment, enhancing anti-tumor immunity, and selectively targeting cancer stem cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-cancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanism: Class I HDAC Inhibition
This compound is a benzamide-based inhibitor that selectively targets class I histone deacetylases, which are often upregulated in various tumor types.[1] Its inhibitory action leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle regulation and apoptosis.[1]
Quantitative Inhibition Data
The inhibitory activity of this compound against class I HDACs has been quantified in various studies.
| Target | IC50 Value | Cell Line/System | Reference |
| HDAC1 | 1.20 µM | [2] | |
| HDAC2 | 1.12 µM | [2] | |
| HDAC3 | 0.57 µM | [2] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against class I HDAC enzymes.
In cellular assays, this compound induces hyperacetylation of histone H3 in HeLa cells with an EC50 of 1.1 µM.[2]
Key Signaling Pathways and Cellular Effects
This compound's anti-neoplastic activity is a result of its influence on multiple interconnected signaling pathways and cellular processes.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both p53-dependent and -independent mechanisms. A key event is the upregulation of the pro-apoptotic protein BAX.[3] It is suggested that this compound-induced histone hyperacetylation at the BAX gene promoter facilitates its transcription, even in the absence of functional p53.[3]
Cell Cycle Arrest
A hallmark of this compound's activity is the induction of a G2/M phase cell cycle arrest.[2] Studies in cutaneous T-cell lymphoma (CTCL) cells have shown that this arrest occurs even at concentrations that cause minimal changes in histone acetylation, suggesting additional mechanisms may be at play.[4][5] One such proposed mechanism is the direct inhibition of microtubule formation, which disrupts mitotic spindle assembly.[4][5]
Immunomodulation of the Tumor Microenvironment
This compound significantly impacts the tumor immune microenvironment (TIME), rendering "cold" tumors "hot" and more susceptible to immunotherapy.[6][7] This is achieved by upregulating the expression of genes involved in antigen presentation, such as MHC class I and II molecules and components of the antigen processing machinery (APM).[6][8] This enhanced antigen presentation facilitates tumor recognition by the immune system and promotes the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[6][7] This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[9][10]
Targeting Cancer Stem Cells
This compound has demonstrated preferential cytotoxicity against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapeutic resistance.[3][11] In pancreatic cancer models, this compound was shown to target the CSC compartment by modulating the expression and function of the transcription factor FOXM1.[12][13] By downregulating FOXM1, this compound induces oxidative stress in CSCs, leading to their elimination and sensitizing the tumor to conventional chemotherapy.[12][13][14] It also reduces the expression of other stemness markers like SOX2 and CD133.[15][16]
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit HDAC enzyme activity.
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Reagent Preparation : Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution containing a protease (e.g., trypsin), and a stop solution.[17][18]
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Reaction Setup : In a 96-well plate, add the assay buffer, purified HDAC enzyme (or nuclear extract), and varying concentrations of this compound or a vehicle control.[19]
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Initiation : Add the HDAC substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).[18]
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Development : Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[17][19]
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Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[19]
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Analysis : Calculate the percent inhibition of HDAC activity by this compound compared to the vehicle control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic regions where histone acetylation is altered by this compound treatment.
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Cell Treatment and Cross-linking : Treat cancer cells with this compound or vehicle. Cross-link proteins to DNA using formaldehyde.[20]
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Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
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Immunoprecipitation : Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27). Use magnetic beads to pull down the antibody-chromatin complexes.[21]
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Washing and Elution : Wash the beads to remove non-specific binding and elute the chromatin complexes.
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Reverse Cross-linking and DNA Purification : Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.[20]
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Library Preparation and Sequencing : Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
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Data Analysis : Align the sequencing reads to a reference genome and identify regions with enriched histone acetylation in this compound-treated cells compared to controls.
Western Blot for Protein Acetylation
This method is used to detect the overall increase in histone and non-histone protein acetylation following this compound treatment.
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Cell Lysis : Treat cells with this compound and lyse them in RIPA buffer containing protease and HDAC inhibitors.[22]
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Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
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Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22][23]
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Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
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Antibody Incubation : Incubate the membrane with a primary antibody that recognizes acetylated lysine residues (pan-acetyl-lysine antibody) or a specific acetylated protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[24]
Conclusion
This compound is a promising anti-cancer agent with a complex and potent mechanism of action. Its ability to induce epigenetic reprogramming, trigger apoptosis and cell cycle arrest, enhance anti-tumor immunity, and target cancer stem cells underscores its potential as both a monotherapy and a combination partner in various cancer types. The experimental approaches detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors in the drug development pipeline.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4SC’s this compound (4SC-202) begins Phase II gastrointestinal cancer clinical trial - 4SC AG [4sc.com]
- 10. Phase II trial of this compound (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of Dual Class I Histone Deacetylase and Lysine Demethylase Inhibitor this compound (4SC-202) on Growth and Cellular and Genomic Landscape of Atypical Teratoid/Rhabdoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 19. abcam.com [abcam.com]
- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Domatinostat and LSD1 Dual Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domatinostat (4SC-202) is a novel, orally bioavailable small molecule that uniquely functions as a dual inhibitor of Class I histone deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1). Aberrant activity of these epigenetic modifiers is a hallmark of numerous cancers, contributing to oncogenesis through the silencing of tumor suppressor genes and the promotion of pro-proliferative gene expression programs. By simultaneously targeting two critical nodes of epigenetic regulation, this compound presents a compelling therapeutic strategy to remodel the chromatin landscape, reactivate silenced genes, and induce anti-tumor effects. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways underpinning its dual inhibitory function.
Introduction to Epigenetic Targets: HDACs and LSD1
Epigenetic modifications, such as histone acetylation and methylation, are crucial for regulating gene expression without altering the underlying DNA sequence. The dysregulation of the enzymes that "write" and "erase" these marks is frequently implicated in cancer.
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Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails.[1][2] This action leads to a more condensed chromatin structure (heterochromatin), restricting the access of transcription factors and resulting in transcriptional repression.[1] Class I HDACs (HDAC1, 2, and 3) are primarily located in the nucleus and are often overexpressed in various tumor types.[1][2] Their inhibition can lead to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.[1]
-
Lysine-Specific Demethylase 1 (LSD1): Discovered in 2004, LSD1 (also known as KDM1A) was the first identified histone demethylase.[3][4] It is a flavin adenine dinucleotide (FAD)-dependent enzyme that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][5][6] The demethylation of H3K4, an active transcription mark, leads to gene repression. Conversely, the removal of the repressive H3K9 methylation mark can lead to gene activation.[4] LSD1 is overexpressed in a wide range of cancers, including breast, prostate, and lung cancer, as well as acute myeloid leukemia (AML), making it a significant therapeutic target.[3][6]
The dual inhibition of both Class I HDACs and LSD1 by this compound offers a multi-pronged approach to reprogramming the cancer epigenome, potentially leading to synergistic anti-tumor activity.
Mechanism of Action: The Dual Inhibition Pathway
This compound exerts its anti-neoplastic effects by concurrently inhibiting two distinct families of epigenetic enzymes.
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Inhibition of Class I HDACs: As a benzamide inhibitor, this compound selectively binds to the active site of HDACs 1, 2, and 3.[1] This blockade prevents the removal of acetyl groups from histones, leading to an accumulation of acetylated histones. The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. This results in a more open chromatin configuration (euchromatin), facilitating the transcription of previously silenced tumor suppressor genes, which can in turn inhibit cell division and induce apoptosis.[1]
-
Inhibition of LSD1: this compound also displays inhibitory activity against LSD1.[7] By inhibiting LSD1, this compound prevents the demethylation of H3K4me1/2. The maintenance of this active chromatin mark at gene promoters contributes to the transcriptional activation of tumor-suppressing pathways. The interplay between histone acetylation and methylation is complex, and the combined effect of HDAC and LSD1 inhibition can lead to a more robust and sustained anti-tumor gene expression profile.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro assays.
Table 1: Enzymatic Inhibition (IC₅₀)
| Target Enzyme | IC₅₀ Value (μM) |
| HDAC1 | 1.20 |
| HDAC2 | 1.12 |
| HDAC3 | 0.57 |
| HDAC5 | 11.3 |
| HDAC11 | 9.7 |
Data sourced from Selleck Chemicals.[7]
Table 2: In Vitro Cellular Activity
| Assay Type | Cell Line(s) | Value (μM) |
| Anti-proliferative (Mean IC₅₀) | Human Cancer Cell Lines (Panel) | 0.7 |
| Histone H3 Hyperacetylation (EC₅₀) | HeLa | 1.1 |
| Cell Viability (IC₅₀, 72h) | Colorectal Cancer (CRC) lines (HT-29, etc.) | 0.1 - 10 |
| Cell Viability (IC₅₀, 72h) | CRL-8294 | 0.26 |
Data sourced from Selleck Chemicals.[7]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for assays used to characterize this compound's activity.
Cell Viability / Anti-proliferative Assay (MTT-based)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
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Cell Plating: Seed cancer cells (e.g., HT-29 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
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Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 10 µM) in complete cell culture medium.[7] Replace the medium in the wells with the this compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for Histone Modifications
This protocol is used to detect changes in the levels of acetylated and methylated histones.
-
Cell Lysis: Treat cells with this compound for a desired time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against specific histone marks (e.g., anti-acetyl-Histone H3, anti-H3K4me2) and a loading control (e.g., anti-total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Cell Treatment & Harvest: Treat cells with this compound (e.g., 1 µM) or vehicle for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies show this compound induces a G2/M cell cycle arrest.[7][8]
Cellular Effects and Therapeutic Rationale
The dual inhibition of HDACs and LSD1 by this compound translates into significant anti-cancer activity through multiple mechanisms.
-
Cell Cycle Arrest and Apoptosis: this compound has been shown to induce a G2/M phase cell cycle arrest.[7] This is potentially linked to interference with mitotic spindle formation, as some studies suggest it may also act as a microtubule-destabilizing agent.[8] Following cell cycle arrest, this compound induces apoptosis (programmed cell death), preferentially in cancer cells and specifically in glioma stem cells.[9] This apoptotic induction can be mediated through both p53-dependent and -independent activation of BAX expression.[9]
-
Targeting Cancer Stem Cells (CSCs): A growing body of evidence indicates that this compound can preferentially target cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[10][11][12] By reducing the expression of stemness markers like SOX2 and FOXM1, this compound may eliminate the root of tumor recurrence.[12][13]
-
Immunomodulation: Beyond its direct cytotoxic effects, this compound reshapes the tumor microenvironment (TME) to be more permissive to an anti-tumor immune response.[14] It can increase the expression of MHC class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).[2] This immunogenic effect provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies.[14][15] Clinical trials are actively exploring these combinations.[14][16]
Summary of Clinical Investigations
This compound has been evaluated in several clinical trials for both hematological and solid tumors.
-
Phase I (Hematological Malignancies): A Phase I study in patients with advanced hematological malignancies established the safety and tolerability of this compound. The recommended Phase II dose was determined to be 200 mg twice daily. The study showed signs of anti-tumor activity, including one complete response and one partial response.[17]
-
Phase Ib/II (Solid Tumors): this compound is being actively investigated in combination with immune checkpoint inhibitors. A Phase II trial evaluated this compound with avelumab (an anti-PD-L1 antibody) in patients with advanced mismatch repair proficient (MMRp) esophagogastric and colorectal adenocarcinoma.[16] The combination showed a promising response rate and acceptable safety profile in the esophagogastric cancer cohort, meeting the criteria to expand the trial.[16] Another study is evaluating its combination with pembrolizumab in advanced melanoma.[14]
Conclusion
This compound represents a sophisticated approach to cancer therapy by simultaneously targeting two key epigenetic regulators: Class I HDACs and LSD1. Its dual mechanism of action leads to a comprehensive reprogramming of the cancer cell's epigenome, resulting in cell cycle arrest, apoptosis, and a reduction in cancer stem cell populations. Furthermore, its ability to modulate the tumor microenvironment and increase tumor immunogenicity makes it an ideal candidate for combination therapies with immunotherapy. The quantitative data from preclinical studies and promising signals from early clinical trials underscore the potential of this compound as a valuable component in the future landscape of oncology treatment. Further research will continue to elucidate its full therapeutic utility across various cancer types.
References
- 1. Facebook [cancer.gov]
- 2. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Dual Class I Histone Deacetylase and Lysine Demethylase Inhibitor this compound (4SC-202) on Growth and Cellular and Genomic Landscape of Atypical Teratoid/Rhabdoid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Dual Class I Histone Deacetylase and Lysine Demethylase Inhibitor this compound (4SC-202) on Growth and Cellular and Genomic Landscape of Atypical Teratoid/Rhabdoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4SC’s this compound (4SC-202) begins Phase II gastrointestinal cancer clinical trial - 4SC AG [4sc.com]
- 15. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase II trial of this compound (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I study of this compound (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Domatinostat's Impact on Histone H3 and H4 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domatinostat (4SC-202) is a potent and selective, orally available small molecule inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound disrupts the removal of acetyl groups from histone proteins, leading to a state of hyperacetylation. This alteration in the epigenetic landscape results in chromatin relaxation and subsequent changes in gene expression, which can induce cell cycle arrest, apoptosis, and modulate the tumor microenvironment.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on histone H3 and H4 acetylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Inducing Histone Hyperacetylation
This compound's primary mechanism of action is the inhibition of class I HDAC enzymes, which are crucial for the deacetylation of lysine residues on the N-terminal tails of histone proteins. The inhibition of HDAC1, HDAC2, and HDAC3 by this compound leads to an accumulation of acetyl groups on histones H3 and H4, a state known as hyperacetylation.[1] This increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, which allows transcription factors and other regulatory proteins to access DNA, leading to the activation of previously silenced genes.[3] this compound has also been shown to have inhibitory activity against the lysine-specific demethylase 1 (LSD1), which contributes to its anti-cancer effects.[2][4]
Signaling Pathway of this compound Action
Caption: A diagram illustrating this compound's inhibition of Class I HDACs and LSD1, leading to histone hyperacetylation and downstream cellular effects.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its effect on histone acetylation.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| HDAC1 | 1.20 µM | Enzyme Assay | [1] |
| HDAC2 | 1.12 µM | Enzyme Assay | [1] |
| HDAC3 | 0.57 µM | Enzyme Assay | [1] |
Table 2: Effect of this compound on Histone H3 Acetylation
| Metric | Value | Cell Line | Conditions | Reference |
| EC50 (H3 Hyperacetylation) | 1.1 µM | HeLa | Not Specified | [1] |
| H3K9ac Induction | Dose-dependent increase | CTCL cells | 3, 10, or 30 μM | [5] |
| H3K4me2 Induction | Dose-dependent increase | CTCL cells | 3, 10, or 30 μM | [5] |
Note: Specific fold-change data for H3K9ac and H3K4me2 induction were not available in the provided search results.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on histone acetylation. These protocols are synthesized from general best practices and information gleaned from related studies.
Cell Culture and this compound Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, Merkel cell carcinoma lines, Cutaneous T-cell lymphoma lines)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (4SC-202) stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the appropriate medium in a humidified incubator.
-
Seed cells into new flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Western Blot Analysis of Histone Acetylation
Objective: To qualitatively and semi-quantitatively assess the global changes in histone H3 and H4 acetylation following this compound treatment.
Materials:
-
Treated and control cells
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
Quantify protein concentration using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated H3 and H4, as well as antibodies for total H3 and H4 as loading controls.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
Experimental Workflow for Western Blot Analysis
Caption: A flowchart outlining the key steps in performing a Western blot to analyze histone acetylation levels.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the enrichment of specific histone acetylation marks (e.g., H3K9ac, H3K27ac) at specific gene promoters following this compound treatment.
Materials:
-
Treated and control cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
Antibodies specific for acetylated histone marks (e.g., anti-H3K9ac, anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR machine and reagents
-
Primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin by sonication or enzymatic digestion to an average size of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific antibodies against acetylated histone marks overnight at 4°C.
-
Capture the antibody-histone-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers designed for target gene promoters.
Signaling Pathways and Cellular Consequences
The hyperacetylation of histones H3 and H4 induced by this compound has profound effects on cellular processes. By altering the accessibility of chromatin, this compound modulates the expression of genes involved in:
-
Cell Cycle Control: Upregulation of cell cycle inhibitors (e.g., p21) can lead to G2/M phase cell cycle arrest.[2]
-
Apoptosis: Increased expression of pro-apoptotic genes (e.g., BAX) can trigger programmed cell death.[6]
-
Immunomodulation: Enhanced expression of Major Histocompatibility Complex (MHC) class I and II molecules, as well as antigen processing machinery (APM) components, can increase the immunogenicity of tumor cells.[2][7] This can lead to improved recognition and elimination of cancer cells by the immune system.
Downstream Cellular Effects of this compound-Induced Acetylation
Caption: A diagram showing how this compound-induced histone hyperacetylation affects the expression of key genes, leading to various anti-cancer cellular outcomes.
Conclusion
This compound is a promising class I HDAC inhibitor that exerts its anti-neoplastic effects through the epigenetic mechanism of histone hyperacetylation. Its ability to increase acetylation on histones H3 and H4 leads to significant changes in gene expression, resulting in cell cycle arrest, apoptosis, and enhanced tumor immunogenicity. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound on histone modifications and its potential as a therapeutic agent in various cancers. Further research employing techniques like mass spectrometry and ChIP-seq will be crucial to fully elucidate the specific histone lysine residues targeted by this compound and their functional consequences.
References
- 1. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano-electrospray tandem mass spectrometric analysis of the acetylation state of histones H3 and H4 in stationary phase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Domatinostat's Mechanism of G2/M Cell Cycle Arrest: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Domatinostat (formerly 4SC-202) is a potent, orally bioavailable small molecule inhibitor that selectively targets class I histone deacetylases (HDACs) 1, 2, and 3, and also shows inhibitory activity against Lysine-specific demethylase 1 (LSD1). Its primary anti-neoplastic activity stems from its ability to induce profound cell cycle arrest at the G2/M transition, ultimately leading to apoptosis in a wide range of cancer cells. This guide provides a detailed examination of the molecular mechanisms underpinning this compound-induced G2/M arrest, supported by quantitative data, experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development applications.
Core Mechanism of Action: Class I HDAC Inhibition
This compound's fundamental mechanism involves the selective inhibition of class I HDAC enzymes, which are frequently overexpressed in malignant cells. HDACs catalyze the removal of acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression of key genes, including tumor suppressors.
By inhibiting HDACs 1, 2, and 3, this compound causes an accumulation of acetylated histones (hyperacetylation), which remodels chromatin to a more relaxed state. This "open" chromatin structure allows for the transcriptional activation of previously silenced tumor suppressor genes that regulate critical cellular processes such as cell cycle progression and apoptosis.
Table 1: this compound Inhibitory Activity
| Target | IC50 Value | Citation |
| HDAC1 | 1.20 µM | |
| HDAC2 | 1.12 µM | |
| HDAC3 | 0.57 µM |
Table 2: Anti-proliferative Activity of this compound in Select Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation |
| CRL-2105 | Cutaneous T-cell Lymphoma | 170 nM (72h) | |
| MyLa | Cutaneous T-cell Lymphoma | 190 nM (72h) | |
| Human Cancer Cell Lines (Mean) | Various | 0.7 µM |
The Dual-Pronged Induction of G2/M Arrest
This compound employs at least two distinct but complementary mechanisms to arrest cancer cells in the G2/M phase of the cell cycle: direct interference with mitotic machinery and modulation of key cell cycle regulatory proteins.
Direct Interference with Mitotic Spindle Formation
A significant body of evidence demonstrates that this compound acts as a "spindle poison," directly impairing the formation and function of the mitotic spindle required for chromosome segregation. This effect is independent of its transcriptional regulatory role and is a key contributor to the G2/M arrest.
-
Mechanism : this compound directly inhibits the polymerization of tubulin into microtubules.
-
Phenotype : Cells treated with this compound exhibit severe mitotic defects, including collapsed spindle apparatus and the formation of multiple nucleation centers. This prevents proper chromosome alignment at the metaphase plate, triggering the spindle assembly checkpoint and halting progression into anaphase.
Caption: this compound directly inhibits tubulin polymerization, leading to mitotic spindle defects.
Transcriptional Modulation of Cell Cycle Regulators
In parallel with its direct action on microtubules, this compound's primary function as an HDAC inhibitor alters the expression of genes critical for the G2/M transition.
-
Upregulation of p21 (CDKN1A) : HDAC1 and HDAC2 are known to bind to the promoter of the CDKN1A gene and repress its transcription. By inhibiting these HDACs, this compound relieves this repression, leading to increased expression of the p21 protein. p21 is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates CDK1/Cyclin B1 complexes, which are the master regulators of entry into mitosis. This upregulation can occur in both a p53-dependent and p53-independent manner.
-
Downregulation of G2/M Cyclins : Some studies show that HDAC inhibitors can lead to a decrease in the expression of key mitotic cyclins, such as Cyclin A and Cyclin B1. A reduction in these essential co-factors for CDK1 further prevents the cell from accumulating a critical mass of active mitotic complexes, thereby reinforcing the G2/M block.
Caption: this compound inhibits HDAC1/2, upregulating p21 to block the Cyclin B1/CDK1 complex.
Consequence of Prolonged G2/M Arrest: Apoptosis
A sustained arrest at the G2/M checkpoint is an unsustainable state for a cancer cell and frequently triggers programmed cell death (apoptosis). This compound is a potent inducer of apoptosis, a mechanism that is particularly pronounced in certain cancer types like glioma stem cells (GSCs).
-
BAX Upregulation : In GSCs, this compound treatment leads to a significant increase in the pro-apoptotic protein BAX. This induction is biphasic:
-
Early, p53-Independent Phase : This initial increase may be due to direct epigenetic modification at the BAX gene promoter, where increased histone acetylation facilitates transcription.
-
Late, p53-Dependent Phase : HDAC inhibition can stabilize and activate the p53 tumor suppressor protein, which in turn transcriptionally activates its target gene BAX.
-
-
Caspase Activation : The upregulation of BAX leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and the subsequent activation of the caspase cascade, marked by the appearance of cleaved caspase-3 and cleaved PARP.
Caption: this compound induces BAX expression via p53-dependent and -independent pathways.
Detailed Experimental Protocols
The following protocols outline the key experiments used to elucidate the mechanism of this compound.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to detect apoptotic cells (sub-G1 peak).
Methodology:
-
Cell Culture: Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Harvesting: Detach adherent cells using trypsin-EDTA, collect all cells (including floating cells from the supernatant), and pellet by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content. The resulting histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the sub-G1, G1 (2n DNA), S, and G2/M (4n DNA) phases.
Caption: Workflow for assessing cell cycle distribution after this compound treatment.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify changes in the levels of specific proteins involved in the cell cycle and apoptosis.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., anti-acetyl-Histone H3, anti-p21, anti-Cyclin B1, anti-cleaved caspase-3, anti-PARP) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH, anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Band intensity can be quantified using densitometry software.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.
Methodology:
-
Reaction Setup: In a 96-well plate, combine a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), purified tubulin protein (e.g., >99% pure), and a fluorescence reporter (e.g., DAPI).
-
Compound Addition: Add this compound, a positive control (e.g., Nocodazole), and a negative control (e.g., DMSO vehicle) to respective wells.
-
Initiation: Initiate the polymerization reaction by adding GTP (e.g., 1 mM final concentration) and transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measurement: Monitor the increase in fluorescence (or absorbance) over time (e.g., every minute for 60 minutes). Tubulin polymerization into microtubules enhances the fluorescence of the reporter.
-
Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization is observed as a reduction in the rate and extent of the fluorescence increase compared to the vehicle control.
Conclusion
This compound effectively induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells through a powerful, multifaceted mechanism. It combines the epigenetic reprogramming characteristic of class I HDAC inhibitors—leading to the upregulation of cell cycle inhibitors like p21—with the direct antimitotic action of a spindle poison by inhibiting tubulin polymerization. This dual mechanism ensures a robust blockade of cell division. Understanding these specific pathways is crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this promising therapeutic agent.
Domatinostat's Molecular Targets in Solid Tumors: An In-depth Technical Guide
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular targets of Domatinostat (4SC-202), a potent and selective inhibitor of class I histone deacetylases (HDACs), in the context of solid tumors. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is an orally bioavailable, small molecule benzamide that primarily targets class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. In numerous cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. By inhibiting these enzymes, this compound leads to histone hyperacetylation, chromatin remodeling, and the reactivation of tumor suppressor gene transcription, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2] Additionally, this compound has been shown to inhibit lysine-specific demethylase 1 (LSD1), further contributing to its anti-cancer activity.[1][3]
Quantitative Analysis of this compound's Potency
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against its primary targets and its broad anti-proliferative effects across a range of cancer cell lines.
Table 1: Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (µM) | Assay Type |
| HDAC1 | 1.20 | Cell-free |
| HDAC2 | 1.12 | Cell-free |
| HDAC3 | 0.57 | Cell-free |
Data sourced from Selleck Chemicals product information.[1]
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| Mean of various human cancer cell lines | Various | 0.7 | MTT assay |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Pancreatic Cancer | ~0.5 (used in combination studies) | Not specified |
| Atypical Teratoid/Rhabdoid Tumor (ATRT) cells | Brain Tumor | 0.056 (spheroid growth) | Not specified |
| Cutaneous T-cell Lymphoma (CTCL) cells | Lymphoma | 0.260 (72h) | Cell viability assay |
Data compiled from multiple sources.[1][4][5]
Core Molecular Mechanisms of Action in Solid Tumors
This compound exerts its anti-tumor effects through several key molecular mechanisms, impacting critical cellular processes and signaling pathways.
Epigenetic Reprogramming through HDAC Inhibition
The primary mechanism of this compound is the inhibition of class I HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure, making it more accessible to transcription factors and resulting in the re-expression of silenced tumor suppressor genes. This epigenetic reprogramming is a central tenet of its anti-cancer activity.
Downregulation of the FOXM1 Oncogene
A significant molecular target of this compound is the Forkhead Box M1 (FOXM1) transcription factor, a key regulator of cell cycle progression, proliferation, and DNA repair.[2][6] this compound has been shown to downregulate FOXM1 at both the mRNA and protein levels, the latter through proteasome-mediated degradation.[2] This leads to the suppression of FOXM1 target genes, including those involved in cell cycle control and survivin, an inhibitor of apoptosis.[6][7]
Immunomodulation and Enhancement of Anti-Tumor Immunity
This compound has demonstrated significant immunomodulatory properties by upregulating the antigen presentation machinery (APM) in cancer cells.[8][9] This includes the increased expression of Major Histocompatibility Complex (MHC) class I and II molecules.[8][9] By enhancing antigen presentation, this compound makes tumor cells more visible to the immune system, thereby promoting their recognition and elimination by cytotoxic T lymphocytes (CTLs). This mechanism forms the basis for its use in combination with immune checkpoint inhibitors.[8]
Induction of G2/M Cell Cycle Arrest and Apoptosis
This compound treatment leads to a robust G2/M phase cell cycle arrest in cancer cells.[1] This is attributed to its ability to interfere with microtubule formation, leading to a collapsed spindle apparatus and the induction of mitotic catastrophe.[1] Following cell cycle arrest, this compound triggers apoptosis, as evidenced by the cleavage of PARP and the activation of caspases.[4]
Key Signaling Pathways Modulated by this compound
This compound's multifaceted mechanism of action involves the modulation of several critical signaling pathways implicated in cancer development and progression.
FOXM1 Signaling Pathway
This compound directly impacts the FOXM1 signaling axis. By reducing FOXM1 expression, it inhibits the transcription of downstream targets crucial for cell cycle progression and survival, such as survivin.
Caption: this compound-mediated downregulation of the FOXM1 signaling pathway.
Antigen Presentation Pathway
This compound enhances the expression of genes involved in the antigen processing and presentation pathway, leading to increased display of tumor antigens on the cell surface.
Caption: Upregulation of the antigen presentation pathway by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.
Cell Viability (MTT/MTS) Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT): Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Histone Acetylation
Objective: To assess the effect of this compound on the acetylation status of histones.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-H3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.
Tubulin Polymerization Assay
Objective: To determine the direct effect of this compound on microtubule formation.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Assay Setup: In a 96-well plate, add the tubulin solution and the desired concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).
-
Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: Monitor the polymerization process by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compare the curves of this compound-treated samples to controls to determine its effect on tubulin polymerization.
Experimental and Logical Workflows
General Workflow for Investigating this compound's Anti-Cancer Effects
Caption: A generalized experimental workflow for characterizing the anti-cancer effects of this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of class I HDACs. Its ability to induce epigenetic reprogramming, downregulate key oncogenic drivers like FOXM1, and enhance anti-tumor immunity provides a strong rationale for its continued development in the treatment of solid tumors, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate and harness the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Targets the FOXM1–Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Targets the FOXM1-Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
Domatinostat (4SC-202): A Technical Guide to Preclinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacology of Domatinostat (4SC-202), a novel, orally bioavailable small molecule inhibitor. This compound is distinguished by its unique mechanism of action, targeting key epigenetic regulators involved in cancer progression. This guide synthesizes available preclinical data, detailing its mechanism, in vitro and in vivo activity, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses gene transcription.[2] Upregulation of HDACs is a common feature in many cancers, contributing to the silencing of tumor suppressor genes.[2][3]
In addition to its HDAC inhibitory activity, this compound also targets Lysine-specific demethylase 1 (LSD1), an enzyme responsible for demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][4][5] This dual inhibitory profile allows this compound to modulate the epigenetic landscape through multiple pathways.
By inhibiting class I HDACs, this compound leads to the accumulation of acetylated histones.[2] This results in a more open chromatin structure (euchromatin), facilitating the transcription of previously silenced tumor suppressor genes.[2] The downstream consequences of this epigenetic reprogramming include:
-
Induction of p21 , leading to cell cycle arrest.[1]
-
Activation of apoptosis through both p53-dependent and -independent pathways, often involving the upregulation of pro-apoptotic proteins like BAX.[6][7]
-
Inhibition of tumor cell proliferation .[2]
-
Interference with mitotic spindle formation , causing a G2/M cell cycle arrest.[1][8]
The inhibition of LSD1 further contributes to its anti-tumor effects, particularly in cancers where LSD1 is overexpressed.[4][5]
In Vitro Pharmacology
Enzymatic Inhibition
This compound demonstrates potent and selective inhibition of class I HDAC enzymes in cell-free assays. The half-maximal inhibitory concentrations (IC50) highlight its specificity for HDACs 1, 2, and 3 over other HDAC classes.[1][9]
| Target | IC50 (µM) |
| HDAC1 | 1.20 |
| HDAC2 | 1.12 |
| HDAC3 | 0.57 |
| HDAC5 | 11.3 |
| HDAC11 | 9.7 |
| LSD1 | Activity confirmed |
Table 1: this compound IC50 values against HDAC isoforms and LSD1. Data sourced from multiple cell-free assays.[1]
Anti-proliferative and Cytotoxic Activity
This compound exhibits broad anti-proliferative activity across a diverse range of human cancer cell lines.[1] It has shown particular efficacy in hematological malignancies, colorectal cancer, urothelial carcinoma, glioblastoma, and atypical teratoid/rhabdoid tumors (ATRT).[4][6][7][10] Notably, the cytotoxic effects of this compound are significantly more pronounced in cancer cells compared to non-cancerous cell lines.[4][6]
| Cell Line | Cancer Type | IC50 (µM) |
| MyLa | Cutaneous T-Cell Lymphoma (CTCL) | 0.190 |
| CRL-2105 | CTCL | 0.170 |
| CRL-8294 | CTCL | 0.260 |
| VM-CUB1 | Urothelial Carcinoma (UC) | ~0.15 |
| UM-UC-3 | Urothelial Carcinoma (UC) | ~0.51 |
| Mean | Various Human Cancer Cell Lines | ~0.7 |
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines after 72-hour incubation.[1][11]
Effects on Cell Cycle and Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of G2/M phase cell cycle arrest.[1][6] This is often accompanied by the disruption of normal mitotic spindle formation, leading to collapsed spindles and multiple nucleation centers.[1][8] Following cell cycle arrest, this compound potently induces apoptosis, as evidenced by caspase activation and PARP cleavage.[6][7][9] In colorectal cancer cells, the cytotoxic effects of this compound were significantly reduced by caspase inhibitors, confirming apoptosis as a primary mode of cell death.[6]
Modulation of Signaling Pathways
Preclinical studies have identified signaling pathways that influence sensitivity to this compound.
-
AKT Pathway: In colorectal cancer models, activation of the AKT signaling pathway was identified as a potential resistance mechanism.[6][9] Inhibition of AKT, either through small molecule inhibitors (perifosine, MK-2206) or shRNA knockdown, dramatically potentiated the cytotoxic effects of this compound.[6] Conversely, expression of a constitutively active form of AKT1 conferred resistance.[6][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Pre-clinical characterization of 4SC-202, a novel class I HDAC inhibitor, against colorectal cancer cells [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Dual Class I Histone Deacetylase and Lysine Demethylase Inhibitor this compound (4SC-202) on Growth and Cellular and Genomic Landscape of Atypical Teratoid/Rhabdoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical characterization of 4SC-202, a novel class I HDAC inhibitor, against colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression [mdpi.com]
- 8. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase I study of this compound (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Domatinostat's Role in Modulating Cancer Stem Cell Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capabilities for self-renewal, differentiation, and tumor initiation, contributing significantly to therapeutic resistance and relapse. Domatinostat (4SC-202), a selective class I histone deacetylase (HDAC) inhibitor, has emerged as a promising agent that preferentially targets CSCs. This technical guide provides an in-depth analysis of this compound's mechanism of action in modulating CSC properties, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Introduction: this compound and Cancer Stem Cells
This compound is an orally bioavailable, potent, and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] In numerous cancer types, HDACs are upregulated, contributing to the silencing of tumor suppressor genes.[2] By inhibiting these HDACs, this compound induces histone hyperacetylation, leading to chromatin remodeling and the reactivation of tumor suppressor gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[2][4]
A growing body of evidence indicates that this compound exhibits preferential cytotoxicity towards cancer stem cells (CSCs) over their more differentiated counterparts.[5][6] This selective action against the root of tumor propagation and recurrence makes this compound a compelling candidate for targeted cancer therapy. This guide will explore the molecular mechanisms underpinning this compound's effects on CSCs, focusing on key signaling pathways and experimental evidence.
Mechanism of Action in Cancer Stem Cells
This compound modulates several key properties of CSCs, including their self-renewal capacity, survival, and differentiation state. The primary mechanism involves the alteration of gene expression patterns that govern these processes.
Inhibition of Self-Renewal and Induction of Differentiation
This compound has been shown to effectively inhibit the self-renewal capacity of CSCs. This is evidenced by a reduction in the ability of CSCs to form tumorspheres in vitro, a key characteristic of their self-renewing potential.[7][8] Furthermore, treatment with this compound leads to a decrease in the expression of critical stem cell markers. In glioma stem cells (GSCs), this compound downregulates nuclear markers such as SOX2, Bmi1, and Oct4a, as well as the cytoplasmic marker Nestin and the cell-surface marker CD133.[5] Similarly, in pancreatic cancer models, this compound reduces the expression of Oct-4 and CD133.[7][9] This reduction in "stemness" markers suggests a shift towards a more differentiated, and potentially less malignant, phenotype.[10]
Induction of Apoptosis in Cancer Stem Cells
A critical aspect of this compound's anti-CSC activity is its ability to preferentially induce apoptosis in this cell population.[5][6] In glioma stem cells, this compound activates the caspase pathway, leading to programmed cell death.[5] This pro-apoptotic effect is significantly more pronounced in GSCs compared to their differentiated progeny and normal cells, highlighting a therapeutic window.[6][11][12]
Signaling Pathways Modulated by this compound in CSCs
This compound's effects on cancer stem cells are mediated through the modulation of specific signaling pathways that are crucial for CSC maintenance and survival.
The FOXM1 Pathway in Pancreatic Cancer Stem Cells
In pancreatic ductal adenocarcinoma (PDAC), this compound's efficacy against CSCs is linked to its ability to modulate the Forkhead Box M1 (FOXM1) transcription factor.[7][13][14] FOXM1 is a key regulator of stemness and oxidative stress.[7][13] this compound downregulates FOXM1 at both the mRNA and protein levels.[7][13] This leads to a reduction in the expression of anti-oxidative genes regulated by FOXM1, such as Sod2, Catalase, and Gpx2.[7] The resulting increase in mitochondrial and cellular reactive oxygen species (ROS) induces oxidative stress, contributing to the elimination of the CSC sub-population.[7][9] Overexpression of FOXM1 has been shown to mitigate the effects of this compound, confirming the central role of this pathway.[7][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Histone deacetylase inhibitors for the treatment of cancer stem cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Histone Deacetylase Inhibitors in Cell Pluripotency, Differentiation, and Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Domatinostat's apoptotic induction in glioma stem cells: A technical guide
For immediate release
This technical guide provides an in-depth overview of the mechanism of action of Domatinostat in inducing apoptosis in glioma stem cells (GSCs). Primarily for researchers, scientists and drug development professionals, this document summarizes key quantitative data, details experimental protocols and visualizes the relevant signaling pathways and workflows.
Introduction: Targeting Glioma Stem Cells with this compound
Glioblastoma is the most aggressive form of brain cancer, characterized by a high rate of recurrence and resistance to conventional therapies.[1][2] This resistance is partly attributed to a subpopulation of cancer cells with stem-like properties, known as glioma stem cells (GSCs).[1][3] GSCs possess the ability to self-renew and are more resistant to apoptosis than their differentiated counterparts, making them a key target for novel therapeutic strategies.[3][4]
This compound (4SC-202) is a class I histone deacetylase (HDAC) inhibitor that has shown promise in preferentially targeting GSCs.[3][4] Studies have shown that this compound effectively inhibits the growth of GSCs by inducing apoptosis at concentrations that have minimal effect on differentiated GSCs or normal cells.[3][4] In addition to inducing cell death, this compound has also been shown to impair the self-renewal capacity of surviving GSCs.[3][4]
Mechanism of action: Induction of apoptosis via BAX activation
This compound's pro-apoptotic effect in GSCs is primarily mediated through the activation of the intrinsic apoptotic pathway. This process is characterized by the activation of caspases, key enzymes that execute apoptosis.[3]
A central event in this compound-induced apoptosis in GSCs is the upregulation of the pro-apoptotic protein BAX.[1][5][6] This increase in BAX expression is a selective effect in GSCs and occurs through both p53-dependent and p53-independent mechanisms.[1][5][6] The accumulation of BAX at the mitochondrial membrane leads to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3. Activated caspase-3 then cleaves essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[3]
The activation of this caspase cascade is a hallmark of this compound-induced GSC death.[2][3] The pan-caspase inhibitor Z-VAD-fmk has been shown to abolish this compound-induced apoptosis in GSCs, confirming the central role of caspases in this process.[2]
This compound-induced apoptosis signaling pathway in GSCs.
Quantitative data summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on glioma stem cells.
Table 1: Effect of this compound on GSC viability and apoptosis
| Cell Line | This compound Concentration (nM) | Treatment Duration (days) | Outcome | Reference |
| GS-Y01, GS-Y03, TGS01 | 500 | 1-4 | Preferential inhibition of cell growth in GSCs vs. differentiated counterparts | [1][5] |
| GS-Y01, GS-Y03, TGS01 | 500 | 1-3 | Increased percentage of dead cells in GSCs | [1][2] |
| GS-Y01, GS-Y03, TGS01 | 500 | 1 | Increased cleaved caspase-3 and cleaved PARP expression in GSCs | [2][7] |
Table 2: Key proteins involved in this compound-induced apoptosis in GSCs
| Protein | Change in Expression/Activity | Cell Lines | This compound Concentration (nM) | Treatment Duration | Reference |
| Cleaved Caspase-3 | Increased | GS-Y01, GS-Y03, TGS01 | 500 | 1-3 days | [2][3] |
| Cleaved PARP | Increased | GS-Y01, GS-Y03, TGS01 | 500 | 1-3 days | [2][3] |
| BAX | Increased | GS-Y01, GS-Y03, TGS01 | 500 | 1 day | [1][5][6] |
| p53 | Increased | GS-Y01, GS-Y03, TGS01 | 500 | 4-24 hours | [6] |
Detailed experimental protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effect on glioma stem cells.
Cell Culture
-
Glioma Stem Cells (GSCs): Human GSC lines (e.g., GS-Y01, GS-Y03, TGS01) are maintained under monolayer stem cell culture conditions.
-
Differentiated Glioma Cells: Isogenic differentiated counterparts are generated from GSC lines.
-
Normal Cells: Normal human fibroblasts (e.g., IMR-90) are used as a control.
Cell Viability and Death Assays
Workflow for assessing cell viability and death.
-
WST-8 Assay (Metabolic Viability):
-
Seed cells in a 96-well plate.
-
After cell attachment, add this compound at desired concentrations.
-
Incubate for the specified duration (e.g., 3 days).
-
Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Trypan Blue Dye Exclusion Assay (Cell Viability):
-
Harvest cells after this compound treatment.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
-
Propidium Iodide (PI) Incorporation Assay (Cell Death):
-
Harvest cells after this compound treatment.
-
Resuspend cells in a buffer containing Propidium Iodide.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the percentage of PI-positive (dead) cells using flow cytometry or fluorescence microscopy.
-
Western Blot Analysis for Apoptosis Markers
Workflow for Western blot analysis of apoptotic markers.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, BAX, p53, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Sphere Formation Assay (Self-Renewal Capacity)
-
Cell Seeding: Plate single-cell suspensions of GSCs in ultra-low attachment plates at a low density (e.g., 100-500 cells/well).
-
Culture Conditions: Culture the cells in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
This compound Treatment: Treat the cells with various concentrations of this compound.
-
Sphere Counting: After a defined period (e.g., 7-10 days), count the number of spheres (spheroids) formed in each well.
Conclusion and Future Directions
This compound demonstrates significant and selective pro-apoptotic activity against glioma stem cells. Its mechanism of action, centered on the p53-dependent and -independent upregulation of BAX and subsequent caspase activation, presents a compelling rationale for its further development as a therapeutic agent for glioblastoma. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate these promising preclinical findings into clinical applications. Future studies should focus on in vivo models to evaluate the efficacy and safety of this compound in a more complex biological system and to explore potential combination therapies to enhance its anti-GSC effects.
References
- 1. stemcell.com [stemcell.com]
- 2. Propidium iodide staining assays for cell proliferation and cell death quantifications [bio-protocol.org]
- 3. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Domatinostat in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Domatinostat (also known as 4SC-202) is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. It also demonstrates inhibitory activity against Lysine-specific demethylase 1 (LSD1).[1][2][3] Its role in inducing cell cycle arrest, apoptosis, and modulating the tumor microenvironment makes it a compound of significant interest in oncology research.[4][5] Proper dissolution and handling are critical for obtaining reproducible and accurate results in in vitro cell culture experiments. These notes provide detailed protocols for the solubilization, storage, and application of this compound.
Data Summary
Solubility Profile
The solubility of this compound is highly dependent on the choice of solvent. It is readily soluble in dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions and ethanol.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 89 mg/mL[1][2][6] | ~178 - 199 mM | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Water | Insoluble[1][6] | N/A | Not suitable as a primary solvent. |
| Ethanol | Insoluble[1][6] | N/A | Not suitable as a primary solvent. |
Molecular Weight of this compound: 447.51 g/mol [2][7]
Stock Solution Storage and Stability
Proper storage of this compound stock solutions is essential to maintain its chemical integrity and biological activity. It is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[2][3]
| Storage Temperature | Duration | Solvent | Recommendations |
| -20°C | 1 month to 1 year[2][3] | DMSO | Suitable for short to medium-term storage. |
| -80°C | 6 months to 2 years[2][3] | DMSO | Recommended for long-term storage to ensure maximum stability. |
Note: There is some variation in stability information between suppliers. For critical experiments, using a stock solution prepared within the last 1-6 months is advisable.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which will be used for subsequent dilutions in cell culture media.
Materials:
-
This compound powder (e.g., Cat. No. HY-16012A, S7555)[3][8]
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Methodology:
-
Pre-warm DMSO: Bring the bottle of anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.475 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 447.51 g/mol = 0.004475 g = 4.475 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL for 4.475 mg).
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile tubes. This prevents contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the stability guidelines above.
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the final desired treatment concentration.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Methodology:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment. Studies have used a range of concentrations, often between 0.1 µM and 10 µM.[1][9]
-
Calculate Dilution: Calculate the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 2.5 µM this compound:
-
Use the C1V1 = C2V2 formula:
-
C1 (Stock Conc.) = 10 mM = 10,000 µM
-
C2 (Final Conc.) = 2.5 µM
-
V2 (Final Volume) = 10 mL
-
(10,000 µM) x V1 = (2.5 µM) x (10 mL)
-
V1 = (2.5 x 10) / 10,000 = 0.0025 mL = 2.5 µL
-
-
Dilution: Add 2.5 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to ensure a homogenous solution and prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium (e.g., 2.5 µL of DMSO in 10 mL of medium). This is crucial to ensure that any observed effects are due to this compound and not the solvent. The final DMSO concentration in this example is 0.025%.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1][4]
Visualized Workflow and Signaling
The following diagrams illustrate the experimental workflow for preparing this compound solutions and its primary signaling targets.
Caption: Workflow for preparing this compound solutions.
Caption: Simplified this compound mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. GSRS [precision.fda.gov]
- 8. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
Effective concentration of Domatinostat for apoptosis induction assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing Domatinostat to induce apoptosis in cancer cell lines. This compound is a selective Class I histone deacetylase (HDAC) inhibitor that has been shown to effectively trigger programmed cell death in various cancer models.
Mechanism of Action
This compound induces apoptosis through a multifaceted mechanism primarily involving the upregulation of the pro-apoptotic protein BAX. This occurs through both p53-dependent and p53-independent pathways, leading to the activation of the intrinsic apoptotic cascade. As a Class I HDAC inhibitor, this compound alters chromatin structure, leading to the transcription of genes involved in apoptosis.[1]
Data Presentation: Effective Concentrations of this compound for Apoptosis Induction
The following tables summarize the effective concentrations and observed apoptotic effects of this compound across various cancer cell lines.
Table 1: Dose-Response of this compound on Apoptosis Induction (24-hour treatment)
| Cell Line | Cancer Type | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| WaGa | Merkel Cell Carcinoma | 2.5 | 46%[2] |
| MKL-1 | Merkel Cell Carcinoma | 2.5 | 65.4%[2] |
| MKL-2 | Merkel Cell Carcinoma | 2.5 | 22.13%[2] |
| UM-MCC34 | Merkel Cell Carcinoma | 2.5 | 21.1%[2] |
Table 2: Time-Course of Apoptosis Induction with this compound in Glioma Stem Cells (GS-Y01)
| This compound Concentration | Treatment Duration | Apoptosis Marker | Observation |
| 500 nM | 1 day | Cleaved Caspase-3 | Increased expression[3] |
| 500 nM | 2 days | Cleaved Caspase-3 | Further increase in expression[3] |
| 500 nM | 3 days | Cleaved Caspase-3 | Sustained high expression[3] |
Table 3: Apoptosis Induction in Pancreatic Ductal Adenocarcinoma Cells
| Cell Line | Treatment | Apoptosis Detection Method | Observation |
| PANC1, ASPC1, PANC28 | 0.5 µM this compound + Gemcitabine/Taxol | Annexin-V Staining & PARP Cleavage | Significant potentiation of apoptosis compared to single agents[4][5] |
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
This compound
-
Cancer cell lines of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a white-walled 96-well plate and incubate overnight.
-
Treatment: Treat cells with a dose range of this compound and a vehicle control for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Normalize the luminescence readings of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
This compound
-
Cancer cell lines of interest
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-BAX, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis induction assays.
References
- 1. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression [mdpi.com]
- 4. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Domatinostat in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of Domatinostat (also known as 4SC-202) in preclinical xenograft models. This document includes a summary of dosages used in various cancer models, detailed experimental protocols for in vivo studies, and visualizations of the drug's mechanism of action and experimental workflows.
Introduction
This compound is an orally bioavailable, potent, and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. It also exhibits inhibitory activity against lysine-specific demethylase 1 (LSD1). By inhibiting these key epigenetic regulators, this compound leads to hyperacetylation of histones, chromatin remodeling, and the re-expression of silenced tumor suppressor genes. This activity culminates in cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment, making it a promising agent in oncology research.[1][2] Furthermore, this compound has been shown to possess microtubule-destabilizing properties, contributing to its anti-cancer effects.[3][4]
Data Presentation: this compound Administration and Dosage in Xenograft Models
The following table summarizes the administration and dosage of this compound in various cancer xenograft models as reported in preclinical studies.
| Cancer Type | Xenograft Model | Dosage | Administration Route | Vehicle/Formulation | Treatment Schedule | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PANC-1 & PANC-28 xenografts in athymic nude mice | 20 mg/kg | Oral gavage (per os) | 2% Methocel solution | 5 days/week for 3 weeks | [5][6] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 xenograft model | 120 mg/kg | Oral gavage (p.o.) | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | Not specified | [1] |
| Colon Carcinoma | RKO27 xenograft model | 120 mg/kg | Oral gavage (p.o.) | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | Not specified | [1] |
| Colon Carcinoma | HT-29 xenograft in nude mice | Not specified | Oral gavage | Not specified | Not specified | [7] |
| Merkel Cell Carcinoma (MCC) | Syngeneic mouse models (CT26 and C38) | Not specified | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Xenograft Model Establishment
A robust and reproducible xenograft model is critical for evaluating the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Culture cancer cells to 80-90% confluency under standard conditions.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells in 100 µL. For some models, a 1:1 mixture of cell suspension and Matrigel can be used.[5]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight throughout the study.
This compound Formulation and Administration
Proper formulation and administration are key to achieving desired drug exposure in vivo.
Materials:
-
This compound (4SC-202) powder
-
Vehicle components (e.g., 2% Methocel, or DMSO, PEG300, Tween80, and sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Formulation Protocol (Example for Pancreatic Cancer Model):
-
Prepare a 2% Methocel solution in sterile water.
-
Calculate the required amount of this compound based on the desired dosage (20 mg/kg) and the number and weight of the mice.
-
Suspend the this compound powder in the 2% Methocel solution to achieve the final desired concentration. Ensure the suspension is homogenous before each administration.
Formulation Protocol (Example for NSCLC/Colon Carcinoma Model):
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, mix the components in the following ratio: 5% DMSO (from stock), 40% PEG300, 5% Tween80, and 50% sterile water.[1] Mix thoroughly to ensure a clear solution.
Administration Protocol (Oral Gavage):
-
Accurately weigh each mouse to determine the precise volume of this compound suspension to be administered.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Administer the treatment according to the predetermined schedule (e.g., 5 days a week for 3 weeks).[5]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for a this compound Xenograft Study
Caption: A typical workflow for a this compound xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The HDAC inhibitor this compound induces type I interferon α in Merkel cell carcinoma by HES1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergy Studies of Domatinostat and Gemcitabaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domatinostat (4SC-202) is an orally bioavailable, class I selective histone deacetylase (HDAC) inhibitor with potential antineoplastic activity.[1][2] It has been shown to induce chromatin remodeling and transcription of tumor suppressor genes, leading to apoptosis in tumor cells.[2] Gemcitabine is a nucleoside analog and a standard-of-care chemotherapeutic agent used in the treatment of various cancers, including pancreatic ductal adenocarcinoma (PDAC).[3][4] Preclinical studies have demonstrated that the combination of this compound with gemcitabine results in synergistic antitumor effects, particularly in pancreatic cancer models.[5][6][7] This synergy is attributed, at least in part, to this compound's ability to sensitize cancer cells to chemotherapy by targeting cancer stem cell (CSC) compartments.[5][8]
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro synergy studies with this compound and gemcitabine.
Mechanism of Synergistic Action
The combination of this compound and gemcitabine exhibits a synergistic effect primarily through the modulation of the FOXM1 (Forkhead box M1) signaling pathway.[5][8] this compound has been shown to downregulate both the mRNA and protein levels of FOXM1, a transcription factor crucial for stemness, oxidative stress modulation, and DNA repair.[5][9] By inhibiting FOXM1, this compound induces mitochondrial and cellular oxidative stress, particularly within the cancer stem cell population.[5][7] This targeted action on CSCs enhances their sensitivity to the cytotoxic effects of gemcitabine.[5] Furthermore, this compound can prevent the nuclear translocation of FOXM1, further impeding its transcriptional activity.[5][7]
Signaling Pathway Diagram
Caption: Mechanism of this compound and Gemcitabine Synergy.
Quantitative Data Summary
The synergistic effects of this compound and gemcitabine have been evaluated in various pancreatic cancer cell lines. The combination consistently demonstrates a significant anti-proliferative effect compared to single-agent treatments.[5] The synergy is formally assessed using the Combination Index (CI), calculated by the Chou-Talalay method.
| Cell Line | Drug Combination | Key Findings | Reference |
| PANC-1 | This compound + Gemcitabine/Taxol | Significant synergistic anti-proliferative effects. | [5] |
| ASPC-1 | This compound + Gemcitabine/Taxol | Significant synergistic anti-proliferative effects. | [5][7] |
| PANC-28 | This compound + Gemcitabine/Taxol | Significant synergistic anti-proliferative effects. | [5][7] |
| PANC-1, PANC-28, ASPC-1 | This compound + Gemcitabine | Potentiation of apoptosis confirmed by Annexin-V staining and PARP cleavage. | [5] |
| PANC-1, PANC-28, ASPC-1 | This compound + Gemcitabine | Increased S-phase cell cycle block. | [5] |
Experimental Protocols
Experimental Workflow Diagram
Caption: In Vitro Synergy Study Workflow.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gemcitabine individually and to assess their synergistic effect on cell viability.
Materials:
-
Pancreatic ductal adenocarcinoma cell lines (e.g., PANC-1, ASPC-1, PANC-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Gemcitabine (dissolved in sterile water or PBS)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and gemcitabine.
-
For single-agent IC50 determination, treat cells with increasing concentrations of each drug.
-
For combination studies, treat cells with a fixed ratio of this compound and gemcitabine or use a checkerboard matrix of varying concentrations of both drugs. It has been noted that adding this compound 24 hours prior to chemotherapy can yield optimal results.[6]
-
Include vehicle-only (DMSO) controls.
-
Incubate for 72-96 hours.
-
-
Viability Assessment:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis following treatment with this compound, gemcitabine, and their combination.
Materials:
-
6-well plates
-
This compound and Gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound, gemcitabine, or the combination at predetermined concentrations (e.g., their respective IC50 values).
-
Include a vehicle-treated control group.
-
Incubate for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis for FOXM1 and PARP Cleavage
Objective: To assess the effect of the drug combination on the expression of key proteins in the proposed signaling pathway.
Materials:
-
6-well plates
-
This compound and Gemcitabine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (anti-FOXM1, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells in 6-well plates as described in the apoptosis assay protocol.
-
After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Use GAPDH or β-actin as a loading control.
-
Conclusion
The combination of this compound and gemcitabine presents a promising therapeutic strategy, particularly for cancers like PDAC. The synergistic interaction is underpinned by a clear molecular mechanism involving the targeting of cancer stem cells via the FOXM1 pathway.[5][8] The protocols outlined above provide a robust framework for researchers to investigate and validate these synergistic effects in their own in vitro models. Careful execution of these experiments will be crucial in further elucidating the therapeutic potential of this drug combination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies on gemcitabine combinations with other antiblastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4SC AG: this compound plus chemotherapy – Overcoming drug resistance - 4SC AG [4sc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Domatinostat and Pembrolizumab Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for investigating the combination therapy of Domatinostat, a class I selective HDAC inhibitor, and Pembrolizumab, an anti-PD-1 monoclonal antibody. The protocols detailed below are based on preclinical studies and the clinical trial design of the SENSITIZE study (NCT03278665), which evaluates this combination in patients with advanced melanoma.[1][2][3]
Introduction
The rationale for combining this compound with Pembrolizumab lies in the potential of this compound to modulate the tumor microenvironment (TME) to be more susceptible to immune checkpoint inhibition.[2][4] Preclinical studies have suggested that this compound can increase the expression of genes related to antigen presentation (APM) and MHC class I and II molecules, leading to enhanced cytotoxic T-cell (CTL) infiltration into the tumor.[3][5] This immunomodulatory effect is hypothesized to overcome resistance to anti-PD-1 therapy.[1][3] The SENSITIZE trial is a Phase Ib/II study designed to assess the safety, tolerability, and preliminary efficacy of this combination in patients with advanced cutaneous melanoma who are refractory or non-responding to prior anti-PD-1 therapy.[1][2][3]
Signaling Pathway
The combination of this compound and Pembrolizumab targets two distinct but complementary pathways in the anti-tumor immune response. This compound, a class I HDAC inhibitor, is believed to enhance the immunogenicity of tumor cells. It promotes an inflamed tumor microenvironment by upregulating the expression of genes involved in antigen processing and presentation (MHC class I and II) and interferon-gamma (IFNγ) signaling. This, in turn, facilitates the infiltration and activation of T-cells within the tumor. Pembrolizumab, an anti-PD-1 antibody, blocks the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby releasing the "brake" on the T-cell mediated anti-tumor response. The synergy of these two agents is expected to lead to a more robust and durable anti-cancer immune response.
Clinical Trial Design: SENSITIZE (NCT03278665)
The SENSITIZE trial is a Phase Ib/II, open-label, multicenter study. The primary objectives are to determine the safety and tolerability of this compound in combination with Pembrolizumab. Secondary objectives include assessing the anti-tumor activity of the combination.[2]
Patient Population
Up to 40 patients with unresectable advanced-stage cutaneous melanoma who are refractory or non-responding to prior anti-PD-1 antibody therapy.[2]
Treatment Regimen
The study consists of a dose-escalation phase (Part 1) followed by an expansion phase (Part 2). In Part 1, patients are enrolled in cohorts to receive different dose levels of this compound in combination with a standard dose of Pembrolizumab.[2]
Table 1: Dose Escalation Cohorts in the SENSITIZE Trial [1]
| Dose Level | This compound Dose | Dosing Schedule | Pembrolizumab Dose |
| DL 1 | 100 mg QD | Days 1-14 of a 21-day cycle | 2 mg/kg q3w |
| DL 2 | 200 mg QD | Days 1-14 of a 21-day cycle | 2 mg/kg q3w |
| DL 3 | 200 mg BID | Days 1-14 of a 21-day cycle | 2 mg/kg q3w |
| DL 4 | 200 mg QD | Days 1-21 of a 21-day cycle | 2 mg/kg q3w |
| DL 5 | 200 mg BID | Days 1-21 of a 21-day cycle | 2 mg/kg q3w |
QD: once daily, BID: twice daily, q3w: every 3 weeks.
Biomarker Analysis Workflow
A key component of the SENSITIZE trial is the investigation of changes in immunological biomarkers to understand how this compound may sensitize patients to Pembrolizumab.[2] This involves the collection of sequential tumor biopsies for gene expression analysis.[1]
Experimental Protocols
Immunohistochemistry (IHC) for PD-L1 and T-Cell Markers
Objective: To assess the expression of PD-L1 and the infiltration of T-cells (e.g., CD8+) in tumor biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).
-
Primary antibodies: Anti-PD-L1 (e.g., clone 22C3 or 28-8), Anti-CD8.
-
Dako Autostainer Link 48 or similar automated staining platform.
-
EnVision FLEX visualization system.
-
Hematoxylin for counterstaining.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., EnVision FLEX Target Retrieval Solution, Low pH).
-
Peroxidase Block: Block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-PD-L1) at a predetermined optimal concentration and time.
-
Secondary Antibody and Visualization: Apply a linker and then a horseradish peroxidase-labeled polymer. Add a chromogen substrate (e.g., DAB+) to visualize the antibody binding.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Image Analysis: Scan the slides and perform quantitative analysis of PD-L1 expression (e.g., Tumor Proportion Score - TPS) and CD8+ T-cell density within the tumor and stromal compartments.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
Objective: To profile the expression of immune-related genes in tumor biopsies to identify signatures associated with response to therapy.
Materials:
-
Fresh-frozen or FFPE tumor tissue.
-
RNA extraction kit (e.g., Qiagen RNeasy FFPE Kit).
-
Ribosomal RNA (rRNA) depletion kit.
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Next-generation sequencing platform (e.g., Illumina HiSeq/NovaSeq).
Protocol:
-
RNA Extraction: Extract total RNA from tumor tissue according to the manufacturer's protocol. Assess RNA quality and quantity (e.g., using Agilent Bioanalyzer).
-
rRNA Depletion: Remove ribosomal RNA from the total RNA to enrich for messenger RNA (mRNA).
-
Library Preparation:
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Compare gene expression levels between baseline and on-treatment biopsies.
-
Gene Set Enrichment Analysis (GSEA): Analyze for the enrichment of specific immune-related gene sets (e.g., IFN-γ signature, T-cell inflamed signature).
-
Flow Cytometry for Peripheral Blood Immune Monitoring
Objective: To characterize and quantify immune cell populations in peripheral blood to monitor systemic immune responses.
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation.
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD19, CD56, PD-1).
-
Flow cytometer (e.g., BD FACSCanto II).
-
Analysis software (e.g., FlowJo).
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Cell Staining:
-
Wash the isolated PBMCs.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies targeting surface markers of different immune cell subsets.
-
If analyzing intracellular markers, perform fixation and permeabilization steps followed by intracellular antibody staining.
-
-
Data Acquisition: Acquire data on the flow cytometer, collecting events for each sample.
-
Data Analysis:
-
Gating: Use a sequential gating strategy to identify and quantify different immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, B-cells, NK cells).
-
Marker Expression: Analyze the expression levels of markers like PD-1 on specific cell subsets.
-
Statistical Analysis: Compare the frequencies and phenotypes of immune cells at different time points during treatment.
-
Quantitative Data Summary
The following table summarizes the key clinical outcomes from the Phase Ib portion of the SENSITIZE trial.
Table 2: Preliminary Efficacy Results from the SENSITIZE Trial (Phase Ib) [1]
| Metric | Result |
| Number of Patients Enrolled | 40 |
| Complete Response (CR) | 1 |
| Confirmed Partial Responses (PR) | 2 |
| Stable Diseases (SD) | 9 (6 confirmed) |
| Disease Control Rate (DCR) | 30% |
| Grade ≥ 3 Adverse Events | 20% of patients |
Data cut-off: February 1st, 2021.
Conclusion
The experimental design for the combination of this compound and Pembrolizumab is multifaceted, involving a dose-escalation clinical trial design coupled with in-depth preclinical and clinical biomarker analysis. The provided protocols for IHC, RNA-seq, and flow cytometry represent standard methodologies that can be adapted to investigate the immunomodulatory effects of this combination therapy. The preliminary data from the SENSITIZE trial are encouraging and warrant further investigation into this promising therapeutic strategy for patients with melanoma and potentially other solid tumors.[1]
References
- 1. ascopubs.org [ascopubs.org]
- 2. First this compound combination data from Phase Ib/II SENSITIZE study presented at ESMO - 4SC AG [4sc.com]
- 3. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4SC AG: FDA approves IND application for this compound (4SC-202) in melanoma - 4SC AG [4sc.com]
- 5. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Flow Cytometry Analysis of Cell Cycle After Domatinostat Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Domatinostat (4SC-202) is an orally bioavailable, selective class I histone deacetylase (HDAC) inhibitor with potential antineoplastic activity.[1][2] By inhibiting HDACs 1, 2, and 3, this compound leads to an accumulation of acetylated histones, which in turn can induce chromatin remodeling and the expression of tumor suppressor genes.[1][2] A key mechanism of this compound's antitumor effect is the induction of cell cycle arrest, primarily at the G2/M phase, in various cancer cell types.[1][3][4][5] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action:
This compound's primary mode of action is the inhibition of class I HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, altering chromatin structure and gene expression. This epigenetic modification can trigger the transcription of genes involved in cell cycle regulation, leading to a halt in cell proliferation.[2] Studies have consistently shown that treatment with this compound results in an accumulation of cells in the G2/M phase of the cell cycle.[1][3][6] In some cancer cells, particularly glioma stem cells, this compound has also been observed to induce a significant increase in the sub-G1 population, which is indicative of DNA fragmentation and apoptosis.[4]
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on cell cycle distribution in a hypothetical cancer cell line.
| Treatment Group | Concentration (µM) | Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Cells in Sub-G1 Phase |
| Vehicle Control (DMSO) | 0 | 48 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 | 1.5 ± 0.5 |
| This compound | 1.0 | 48 | 40.5 ± 2.8 | 15.3 ± 1.9 | 44.2 ± 3.5 | 3.1 ± 0.8 |
| This compound | 2.5 | 48 | 25.1 ± 2.2 | 8.7 ± 1.5 | 66.2 ± 4.1 | 5.8 ± 1.2 |
| This compound | 5.0 | 48 | 18.9 ± 1.9 | 5.2 ± 1.1 | 75.9 ± 4.9 | 10.3 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (4SC-202)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 2.5, 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only) group.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium from the first step.
-
Transfer the cell suspension to a 15 ml conical tube and centrifuge at 300 x g for 5 minutes.[7]
-
Discard the supernatant.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet the less dense, fixed cells.[7]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 ml of PBS, centrifuging after each wash.[7]
-
Resuspend the cell pellet in 500 µl of PBS.
-
Add 50 µl of RNase A solution (100 µg/ml) to the cell suspension and incubate at 37°C for 30 minutes to degrade RNA.[7][9]
-
Add 400 µl of Propidium Iodide staining solution (50 µg/ml) and mix gently.[7]
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[8][9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.[7]
-
Record at least 10,000 events per sample.[7]
-
Use a dot plot of the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of the PI signal area versus PI signal width to exclude cell doublets and aggregates.[9]
-
Analyze the PI fluorescence of the single-cell population using a histogram. The PI signal should be collected on a linear scale.[9]
-
Use the flow cytometry software's cell cycle analysis module to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway affected by this compound.
Caption: Experimental workflow for cell cycle analysis following this compound treatment.
Caption: Proposed signaling pathway of this compound-induced cell cycle arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HDAC Inhibitor this compound Promotes Cell-Cycle Arrest, Induces Apoptosis, and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Determining Domatinostat IC50 Values Using an MTT Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Domatinostat, a selective class I histone deacetylase (HDAC) inhibitor, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[1][2][3]
Introduction to this compound
This compound (also known as 4SC-202) is an orally bioavailable benzamide that selectively inhibits class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4][5][6] HDACs are enzymes that play a crucial role in regulating gene expression by deacetylating histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[5] By inhibiting these enzymes, this compound induces hyperacetylation of histones, which results in chromatin remodeling and the expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5][6] this compound has also been shown to inhibit Lysine-specific demethylase 1 (LSD1) and can act as a microtubule-destabilizing agent.[4][7]
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of class I HDACs, which leads to a cascade of events culminating in cancer cell death. The diagram below illustrates this simplified signaling pathway.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol is designed for adherent cancer cell lines. Modifications may be necessary for suspension cells.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase.[3] The insoluble formazan is then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[2]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Experimental Workflow
The following diagram outlines the major steps in the MTT assay for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to logarithmic growth phase.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Drug Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include wells for the vehicle control and untreated cells (medium only). Each concentration should be tested in triplicate.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis and IC50 Calculation
-
Calculate Percentage Cell Viability:
-
Average the absorbance values of the triplicate wells for each concentration.
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
-
Determine the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[10] This can be performed using software such as GraphPad Prism or Microsoft Excel.[10][11]
-
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 0.01 | 1.211 | 0.075 | 96.6 |
| 0.1 | 1.053 | 0.061 | 84.0 |
| 1 | 0.789 | 0.049 | 62.9 |
| 10 | 0.432 | 0.033 | 34.4 |
| 100 | 0.158 | 0.021 | 12.6 |
Note: The data presented in the table is for illustrative purposes only.
Conclusion
The MTT assay is a reliable and straightforward method for determining the cytotoxic effects of this compound on cancer cell lines and for calculating its IC50 value. This information is critical for preclinical drug development and for understanding the potency of this HDAC inhibitor. Adherence to a standardized protocol is essential for obtaining reproducible and accurate results.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. This compound | C23H21N5O3S | CID 15985904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Domatinostat Treatment for Cancer Stem Cell Spheroid Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Domatinostat in cancer stem cell (CSC) spheroid formation assays. This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), which has shown significant promise in targeting the CSC population, a key driver of tumor recurrence and therapeutic resistance.
Introduction
Cancer stem cells are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, making them critical targets for novel cancer therapies. The spheroid formation assay is a widely used in vitro method to enrich for and assess the properties of CSCs. This document outlines the mechanism of action of this compound, its effects on CSCs, and provides a step-by-step protocol for evaluating its efficacy in inhibiting spheroid formation.
This compound is an orally bioavailable benzamide that selectively inhibits HDAC isoenzymes 1, 2, and 3.[1][2] This inhibition leads to an accumulation of acetylated histones, resulting in chromatin remodeling and the re-expression of tumor suppressor genes, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[2][3] Notably, this compound has been shown to preferentially target glioma stem cells by inducing apoptosis and impairing their self-renewal capacity.[4][5][6] In pancreatic cancer models, it sensitizes cancer cells to chemotherapy by targeting the CSC compartment.[7][8][9]
Mechanism of Action
This compound exerts its anti-cancer effects, particularly on cancer stem cells, through the inhibition of class I HDACs. This leads to a cascade of downstream events that disrupt key cellular processes essential for CSC maintenance and survival.
Key Signaling Pathways Affected by this compound
-
HDAC Inhibition and Chromatin Remodeling: As a class I HDAC inhibitor, this compound prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.
-
FOXM1 Downregulation in Pancreatic Cancer: In pancreatic ductal adenocarcinoma, this compound has been shown to hamper the expression and function of the transcription factor FOXM1.[7][8] FOXM1 is crucial for stemness, and its downregulation by this compound is achieved through both reduced mRNA expression and increased proteasome-mediated protein degradation.[7][8]
-
Induction of Apoptosis via BAX Activation in Glioma Stem Cells: In glioma stem cells, this compound treatment leads to an increase in the expression of the pro-apoptotic protein BAX.[10] This occurs through both p53-dependent and -independent mechanisms, ultimately triggering the apoptotic cascade.[10]
Data Presentation
The following tables summarize the reported effects of this compound on cancer stem cell spheroid formation.
| Cell Type | Assay | Key Findings |
| Pancreatic Cancer Cells | Spheroid Formation Assay | This compound, in combination with chemotherapy, significantly reduces the formation and viability of pancreatic cancer spheroids.[7][8][9] |
| Glioma Stem Cells (GSCs) | Spheroid Formation Assay | This compound effectively inhibits the growth of GSC spheroids, induces apoptosis, and impairs their self-renewal capacity.[4][5][6] |
| Head and Neck Cancer Cells | Clonogenic Sphere Formation | General HDAC inhibition reduces the number of cancer stem cells and inhibits clonogenic sphere formation.[11] |
| Parameter | Effect of this compound Treatment |
| Spheroid Number | Dose-dependent reduction in the number of spheroids formed. |
| Spheroid Size | Dose-dependent decrease in the average diameter of spheroids. |
| Cell Viability within Spheroids | Increased apoptosis and decreased viability of cells within the spheroids. |
| Stemness Marker Expression | Downregulation of CSC markers (e.g., CD133, SOX2, OCT4). |
| Self-Renewal Capacity | Impaired ability of cells from dissociated spheroids to form secondary spheroids.[4][5] |
Experimental Protocols
This section provides a detailed methodology for conducting a cancer stem cell spheroid formation assay with this compound treatment.
Materials
-
Cancer cell line of interest (e.g., PANC-1, U-87 MG)
-
Complete cell culture medium (e.g., DMEM/F12, supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free spheroid culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
This compound (4SC-202)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Inverted microscope
-
Reagents for viability/apoptosis assays (e.g., CellTiter-Glo®, Annexin V)
Protocol
-
Cell Preparation:
-
Culture cancer cells in their recommended complete medium to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free spheroid culture medium.
-
Perform a cell count and assess viability.
-
-
Spheroid Formation:
-
Dilute the single-cell suspension in spheroid culture medium to a final concentration of 1,000-5,000 cells/mL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment (e.g., day 4 of spheroid culture), prepare serial dilutions of this compound in spheroid culture medium to achieve the desired final concentrations.
-
Carefully add 100 µL of the this compound-containing medium (or vehicle control) to each well, resulting in a final volume of 200 µL.
-
Incubate the plates for the desired treatment duration (e.g., 48-72 hours).
-
-
Analysis of Spheroids:
-
Microscopy: Image the spheroids in each well using an inverted microscope. Measure the diameter of the spheroids using appropriate software.
-
Spheroid Counting: Count the number of spheroids per well.
-
Viability Assay: Assess the viability of cells within the spheroids using an assay like CellTiter-Glo® 3D Cell Viability Assay, following the manufacturer's instructions.
-
Apoptosis Assay: Dissociate the spheroids into single cells using a gentle enzymatic digestion (e.g., TrypLE) and analyze for apoptosis using flow cytometry with Annexin V and Propidium Iodide staining.
-
Secondary Spheroid Formation Assay (Self-Renewal):
-
Collect spheroids from the primary assay.
-
Wash with PBS and dissociate into single cells.
-
Re-plate the single cells at a low density in fresh spheroid culture medium without this compound.
-
Culture for another 7-10 days and quantify the number of newly formed secondary spheroids.
-
-
Visualizations
This compound Mechanism of Action in Cancer Stem Cells
Caption: this compound inhibits HDACs, leading to increased histone acetylation and the expression of tumor suppressor genes, ultimately reducing CSC proliferation and inducing apoptosis. It also specifically targets the FOXM1 and BAX pathways in certain cancers.
Experimental Workflow for Spheroid Formation Assay with this compound Treatment
Caption: Workflow for assessing the effect of this compound on cancer stem cell spheroid formation, from cell preparation to final analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation [iris.unicampania.it]
- 9. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of histone deacetylase impacts cancer stem cells and induces epithelial-mesenchyme transition of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Domatinostat in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domatinostat (also known as 4SC-202) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs) 1, 2, and 3, and also demonstrates inhibitory activity against Lysine-specific demethylase 1 (LSD1).[1] By inhibiting these enzymes, this compound induces histone hyperacetylation, leading to chromatin remodeling and the expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, emerging evidence indicates that this compound can modulate the tumor immune microenvironment, enhancing anti-tumor immunity.[2][3] These mechanisms of action make this compound a promising therapeutic agent currently under investigation in various oncology settings.
These application notes provide detailed information and protocols for the in vivo use of this compound in murine cancer models, including formulation, dosing regimens, and methodologies for efficacy and pharmacodynamic studies.
Data Presentation: In Vivo Dosing Regimens
The following tables summarize reported in vivo dosing and formulation data for this compound in various murine models.
Table 1: this compound Dosing Schedules in Murine Models
| Mouse Model | Cancer Type | Dosing Regimen | Administration Route | Reference(s) |
| Athymic Nude Mice | A549 NSCLC Xenograft | 120 mg/kg, daily | Oral (p.o.) | [1] |
| Athymic Nude Mice | RKO27 Colon Carcinoma | 120 mg/kg, daily | Oral (p.o.) | [1] |
| BALB/c Mice | CT26 Syngeneic (CTL-low) | 20 mg/kg, twice daily (40 mg/kg total) | Oral (p.o.) | [2] |
| BALB/c Mice | CT26 Syngeneic (CTL-low) | 60 mg/kg, once daily | Oral (p.o.) | [2] |
| C57BL/6 Mice | C38 Syngeneic (CTL-high) | 20 mg/kg, twice daily (40 mg/kg total) | Oral (p.o.) | [2] |
| Athymic Mice | PANC-1 Pancreatic Xenograft | In combination with Gemcitabine/nab-paclitaxel | Oral (p.o.) | [4] |
| Athymic Mice | PANC-28 Pancreatic Xenograft | In combination with Gemcitabine/nab-paclitaxel | Oral (p.o.) | [4] |
Table 2: Recommended Formulation for Oral Gavage
| Component | Purpose | Example Formulation (for 1 mL) |
| DMSO | Solubilizing Agent | 50 µL (from 89 mg/mL stock) |
| PEG300 | Vehicle | 400 µL |
| Tween 80 | Surfactant | 50 µL |
| ddH₂O | Diluent | 500 µL |
| This formulation should be prepared fresh before each use for optimal results.[1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting class I HDACs and modulating downstream signaling pathways.
HDAC Inhibition and Chromatin Remodeling
This compound's primary mechanism is the inhibition of HDAC1, HDAC2, and HDAC3. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits HDACs, leading to histone acetylation and tumor suppression.
Modulation of the FOXM1 Pathway
This compound has been shown to downregulate the expression and function of the transcription factor Forkhead Box M1 (FOXM1).[4][5] FOXM1 is a key regulator of cell cycle progression and is implicated in cancer stem cell maintenance and chemoresistance. By inhibiting FOXM1, this compound can sensitize cancer cells to chemotherapy and target the cancer stem cell population. A key downstream target of FOXM1 that is subsequently downregulated is the anti-apoptotic protein Survivin (encoded by the BIRC5 gene).[6][7]
Caption: this compound downregulates the FOXM1-Survivin axis to promote apoptosis.
Enhancement of Anti-Tumor Immunity
This compound can modulate the tumor immune microenvironment (TIME) by increasing the expression of genes involved in the antigen presentation machinery (APM) and Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells.[2][3] This enhances tumor cell recognition by the immune system and promotes the infiltration of cytotoxic CD8+ T cells (CTLs) into the tumor.[2]
Caption: this compound enhances anti-tumor immunity via improved antigen presentation.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 89 mg/mL). Ensure the this compound is fully dissolved.
-
In a sterile tube, combine the required volumes of the vehicle components. For a 1 mL final volume, the ratio is typically:
-
400 µL PEG300
-
50 µL Tween 80
-
500 µL ddH₂O
-
-
Vortex the vehicle mixture thoroughly.
-
Add the required volume of the this compound DMSO stock to the vehicle to achieve the final desired concentration. For example, to prepare a 4.45 mg/mL solution, add 50 µL of an 89 mg/mL DMSO stock to 950 µL of the vehicle.
-
Vortex the final solution vigorously until it is a clear, homogenous solution.
-
This formulation should be prepared fresh daily before administration to the animals.
Protocol 2: In Vivo Efficacy Study in a PANC-1 Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous pancreatic cancer xenograft model.
Caption: Workflow for a this compound xenograft efficacy study.
Detailed Steps:
-
Cell Culture: Culture PANC-1 human pancreatic cancer cells in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Perform a cell count and check for viability (should be >95%). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Prepare the this compound formulation as described in Protocol 1. Administer the appropriate dose (e.g., 60 mg/kg) or vehicle control to the mice daily via oral gavage.
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any clinical signs of toxicity.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant toxicity (e.g., >20% body weight loss).
-
Analysis: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be flash-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.
Protocol 3: Pharmacodynamic Assessment of Histone Acetylation in Tumor Tissue
This protocol describes how to assess the in vivo target engagement of this compound by measuring the levels of acetylated histones in tumor tissue.
Materials:
-
Tumor tissue from this compound- and vehicle-treated mice
-
Liquid nitrogen
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection: At a specified time point after the final dose of this compound (e.g., 2-6 hours), euthanize the mice. Immediately excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until processing.
-
Histone Extraction:
-
Pulverize the frozen tumor tissue using a mortar and pestle cooled with liquid nitrogen.
-
Resuspend the powdered tissue in a histone extraction buffer.
-
Homogenize the tissue and incubate on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the histones. (Note: Several commercial kits are available for efficient histone extraction).
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay or similar method.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3 and anti-total-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band to determine the relative increase in histone acetylation in the this compound-treated group compared to the vehicle control. An increase in this ratio indicates successful target engagement.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Targets the FOXM1-Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Domatinostat in the Context of CRISPR/Cas9-Mediated LSD1 Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domatinostat (4SC-202) is a class I histone deacetylase (HDAC) inhibitor that also exhibits activity against lysine-specific demethylase 1 (LSD1), a key epigenetic regulator. LSD1 is overexpressed in a variety of cancers and plays a crucial role in tumorigenesis through its demethylation of histone and non-histone proteins. The dual inhibitory nature of this compound presents a compelling therapeutic strategy. To elucidate the specific contribution of LSD1 inhibition to the cellular effects of this compound, a powerful approach is to utilize CRISPR/Cas9 technology to generate LSD1 knockout (KO) cancer cell lines. This allows for a direct comparison of the drug's effects in the presence and absence of its target, LSD1.
These application notes provide a comprehensive guide to studying the effects of this compound in LSD1 KO cancer cells, including detailed experimental protocols and data presentation formats.
Signaling Pathways and Experimental Workflow
To understand the biological context and the experimental approach, the following diagrams illustrate the key signaling pathways involving LSD1 and the workflow for investigating this compound's effects post-LSD1 knockout.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Genetic Background | This compound IC50 (µM) |
| Cancer Cell Line A | Wild-Type | Value |
| Cancer Cell Line A | LSD1 KO | Value |
| Cancer Cell Line B | Wild-Type | Value |
| Cancer Cell Line B | LSD1 KO | Value |
Note: A study on cutaneous T-cell lymphoma (CTCL) cells indicated that the effects of this compound were not affected by LSD1 knockout, suggesting that in this context, the primary mechanism of action is independent of LSD1 inhibition.[1] It is important to determine if this holds true in other cancer types.
Table 2: Effect of this compound on Apoptosis
| Cell Line | Genetic Background | Treatment | % Apoptotic Cells (Annexin V+) |
| Cancer Cell Line A | Wild-Type | Vehicle | Value |
| Cancer Cell Line A | Wild-Type | This compound (IC50) | Value |
| Cancer Cell Line A | LSD1 KO | Vehicle | Value |
| Cancer Cell Line A | LSD1 KO | This compound (IC50) | Value |
Table 3: Effect of this compound on Protein Expression
| Cell Line | Genetic Background | Treatment | LSD1 Expression (relative to loading control) | H3K4me2 Expression (relative to loading control) | Cleaved PARP (relative to loading control) |
| Cancer Cell Line A | Wild-Type | Vehicle | 1.0 | 1.0 | 1.0 |
| Cancer Cell Line A | Wild-Type | This compound | Value | Value | Value |
| Cancer Cell Line A | LSD1 KO | Vehicle | Value | Value | Value |
| Cancer Cell Line A | LSD1 KO | This compound | Value | Value | Value |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of LSD1
This protocol outlines the generation of a stable LSD1 knockout cell line using CRISPR/Cas9 technology.
1. sgRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting an early exon of the KDM1A (LSD1) gene. Online tools can be used for sgRNA design to maximize on-target efficiency and minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable expression vector that co-expresses Cas9 nuclease and a selection marker (e.g., puromycin resistance or GFP).
2. Transfection:
-
Plate the target cancer cells at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the Cas9/sgRNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
3. Selection of Transfected Cells:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
If using a GFP-containing vector, transfected cells can be sorted using fluorescence-activated cell sorting (FACS).
4. Single-Cell Cloning:
-
After selection, dilute the cell suspension to a concentration of a single cell per well in a 96-well plate to isolate individual clones.
-
Allow the single cells to proliferate and form colonies.
5. Validation of LSD1 Knockout:
-
Expand the individual clones and screen for LSD1 knockout.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the LSD1 protein.
-
Sanger Sequencing: Extract genomic DNA, PCR amplify the targeted region of the KDM1A gene, and perform Sanger sequencing to identify the specific insertions or deletions (indels) that resulted in the knockout.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 of this compound in wild-type and LSD1 KO cells.
1. Cell Seeding:
-
Seed wild-type and LSD1 KO cells into 96-well plates at a predetermined optimal density for the specific cell line. Allow the cells to adhere overnight.
2. This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C, protected from light, until a color change is apparent.
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
1. Cell Seeding and Treatment:
-
Seed wild-type and LSD1 KO cells in 6-well plates.
-
Treat the cells with this compound at the predetermined IC50 concentration and a vehicle control for 48 hours.
2. Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS.
3. Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis
This protocol is for assessing the protein levels of LSD1 and downstream markers.
1. Protein Extraction:
-
Lyse the wild-type and LSD1 KO cells (treated with this compound or vehicle) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LSD1, H3K4me2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The combination of CRISPR/Cas9-mediated gene knockout and targeted drug treatment is a powerful strategy to dissect the mechanism of action of dual-target inhibitors like this compound. By comparing the cellular and molecular effects of this compound in wild-type versus LSD1 knockout cells, researchers can gain valuable insights into the specific role of LSD1 inhibition in the drug's overall efficacy. This knowledge is crucial for identifying patient populations most likely to respond to treatment and for the rational design of future combination therapies.
References
Domatinostat for studying chemoresistance in pancreatic cancer models
Application Notes and Protocols for Researchers
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options and a dismal prognosis, largely due to intrinsic and acquired chemoresistance.[1][2] Standard-of-care chemotherapies, such as gemcitabine-based regimens, often provide only modest survival benefits.[1][3] Emerging evidence highlights the role of epigenetic modifications in driving tumor progression and drug resistance, opening new avenues for therapeutic intervention.[3][4] Domatinostat (4SC-202) is an orally available, class I-selective histone deacetylase (HDAC) inhibitor that has shown promise in preclinical studies for its ability to sensitize pancreatic cancer cells to chemotherapy.[1][5] These application notes provide a comprehensive overview of the use of this compound in studying and overcoming chemoresistance in pancreatic cancer models, complete with detailed experimental protocols and data.
Mechanism of Action: Targeting Cancer Stem Cells
This compound's primary mechanism in combating chemoresistance in pancreatic cancer lies in its ability to target the cancer stem cell (CSC) population.[1][6] CSCs are a subpopulation of tumor cells with self-renewal capabilities that are thought to be a major driver of tumor recurrence and therapy resistance.[7]
This compound exerts its anti-CSC effects through the modulation of the Forkhead Box M1 (FOXM1) signaling pathway.[1][2] FOXM1 is a key transcription factor implicated in stemness, cell proliferation, DNA damage repair, and regulation of oxidative stress.[2][8] By inhibiting class I HDACs, this compound leads to the downregulation of FOXM1 at both the mRNA and protein levels.[1][2] This is achieved by preventing its nuclear translocation and inducing its degradation via the proteasome.[2][6]
The downstream effects of FOXM1 inhibition are critical to overcoming chemoresistance. Reduced FOXM1 activity leads to:
-
Increased Oxidative Stress: Disruption of the cellular redox homeostasis, particularly within the CSC compartment, through the induction of mitochondrial and cellular reactive oxygen species (ROS).[1][2]
-
Impaired DNA Repair: Diminished capacity of cancer cells to repair DNA damage induced by chemotherapeutic agents.[2]
This dual action of inducing oxidative stress and hampering DNA repair sensitizes pancreatic cancer cells, especially the CSC subpopulation, to the cytotoxic effects of chemotherapy.[1]
Signaling Pathway and Experimental Workflow
The signaling pathway of this compound in sensitizing pancreatic cancer cells to chemotherapy and a general experimental workflow to study this effect are depicted below.
Caption: this compound signaling pathway in pancreatic cancer chemoresistance.
Caption: General experimental workflow for studying this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in combination with standard chemotherapeutics in pancreatic cancer cell lines.
Table 1: IC50 Values of this compound and Chemotherapeutic Agents in Pancreatic Cancer Cell Lines
| Cell Line | This compound (µM) | Gemcitabine (nM) | Paclitaxel (nM) |
| PANC-1 | ~1.0 | ~100 | ~1.56 |
| ASPC-1 | Not Reported | ~1.5 | ~0.325 |
| PANC-28 | Not Reported | ~5 | ~0.15 |
Data extracted from studies demonstrating the anti-proliferative effects of single agents.[1][9]
Table 2: Synergistic Effects of this compound and Gemcitabine/Paclitaxel (GT) Combination
| Cell Line | Treatment | Combination Index (CI) | Interpretation |
| PANC-1 | This compound + GT | < 1 | Synergism |
| ASPC-1 | This compound + GT | < 1 | Synergism |
| PANC-28 | This compound + GT | < 1 | Synergism |
Combination Index (CI) values less than 1 indicate a synergistic interaction between the drugs.[5]
Table 3: Effect of this compound on Cancer Stem Cell Properties
| Cell Line | Assay | Treatment | Observation |
| PANC-1 | Spheroid Formation | This compound (0.5 µM) | Significant reduction in number and viability of spheroids |
| ASPC-1 | Spheroid Formation | This compound (0.5 µM) | Significant reduction in number and viability of spheroids |
| PANC-1 | Limiting Dilution Assay | This compound + GT | Significant reduction in clonogenicity |
| ASPC-1 | Limiting Dilution Assay | This compound + GT | Significant reduction in clonogenicity |
| PANC-28 | Limiting Dilution Assay | This compound + GT | Significant reduction in clonogenicity |
These assays demonstrate this compound's ability to target the cancer stem cell compartment.[1]
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer models are provided below.
Protocol 1: Cell Viability and Synergy Analysis (Combination Index)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapeutic agents and to assess their synergistic effects.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, ASPC-1, PANC-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agents (e.g., Gemcitabine, Paclitaxel)
-
96-well plates
-
MTT or SRB assay reagents
-
Plate reader
-
Combination index calculation software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent IC50: Treat cells with serial dilutions of this compound or the chemotherapeutic agent for 72-96 hours.
-
Combination Treatment: Treat cells with a fixed ratio of this compound and the chemotherapeutic agent at various concentrations for 72-96 hours.
-
-
Viability Assay: Perform an MTT or SRB assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis:
-
Calculate the IC50 values for each single agent using dose-response curves.
-
For combination treatments, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: 3D Spheroid Culture and Viability Assay
Objective: To enrich for cancer stem cells and assess the effect of this compound on their viability.
Materials:
-
Pancreatic cancer cell lines
-
Ultra-low attachment 96-well plates
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Matrigel (optional)
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Cell Seeding: Seed a single-cell suspension of pancreatic cancer cells in ultra-low attachment 96-well plates at a density of 1,000 cells/well in sphere medium.
-
Spheroid Formation: Allow spheroids to form over 4-7 days.
-
Drug Treatment: Treat the spheroids with this compound at the desired concentrations for 72-96 hours.
-
Viability Assay: Measure the viability of the spheroids using a 3D-compatible cell viability assay according to the manufacturer's protocol.
Protocol 3: Clonogenic Assay
Objective: To assess the long-term survival and proliferative capacity of single cells after treatment.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound and chemotherapeutic agents
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with low concentrations of this compound, chemotherapy, or their combination for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Protocol 4: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis following treatment.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound and chemotherapeutic agents
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired drug concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol 5: Western Blotting for FOXM1
Objective: To determine the effect of this compound on the expression of FOXM1 and related proteins.
Materials:
-
Pancreatic cancer cells (from 2D or 3D culture)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FOXM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 6: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., PANC-1, PANC-28)
-
Matrigel
-
This compound (for oral gavage)
-
Gemcitabine and nab-paclitaxel (for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) and randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration:
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Conclusion
This compound represents a promising therapeutic strategy to overcome chemoresistance in pancreatic cancer by targeting the cancer stem cell population through the inhibition of the FOXM1 signaling pathway. The protocols and data presented here provide a framework for researchers to further investigate the potential of this compound and other epigenetic modulators in preclinical pancreatic cancer models. These studies are crucial for the development of novel combination therapies that can improve outcomes for patients with this devastating disease.
References
- 1. Preparation and Metabolic Assay of 3-dimensional Spheroid Co-cultures of Pancreatic Cancer Cells and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnetically Bioprinted 3D Spheroid Co-cultures: A Method for Co-culturing Cancerous Cells and Fibroblasts [jove.com]
- 3. 2.3. Apoptosis assay [bio-protocol.org]
- 4. 2.7. Apoptosis Assay [bio-protocol.org]
- 5. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FOXM1/ATX signaling contributes to pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic survival assay [bio-protocol.org]
- 8. Generation of Homogenous Three-Dimensional Pancreatic Cancer Cell Spheroids Using an Improved Hanging Drop Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Troubleshooting Domatinostat insolubility in aqueous media for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Domatinostat and troubleshooting for common issues encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in aqueous media and ethanol.[1][2] It is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. To avoid precipitation, it is crucial to use a co-solvent system or a specific formulation for aqueous dilutions. For in vitro assays, a multi-step dilution process involving PEG300 and Tween80 is recommended. For in vivo studies, formulations with corn oil or a specific aqueous suspension can be prepared.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][3] It also exhibits inhibitory activity against Lysine-specific demethylase 1 (LSD1).[1][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which results in chromatin remodeling and the expression of tumor suppressor genes.[3] This ultimately induces cell cycle arrest, apoptosis, and enhances the immunogenicity of cancer cells.[4][5]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles and can be stable for up to 2 years.[6]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration |
| DMSO | Soluble | 89 mg/mL (198.87 mM)[1] |
| Water | Insoluble | <1 mg/mL[1][2] |
| Ethanol | Insoluble | <1 mg/mL[1][2] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1]
Experimental Protocols
Preparation of this compound for In Vitro Assays
For cell-based assays requiring aqueous media, a gradual dilution process using co-solvents is necessary to maintain solubility.
Protocol for 1 mL Working Solution (e.g., for cell culture): [1]
-
Prepare a stock solution of this compound in fresh, high-quality DMSO (e.g., 89 mg/mL).
-
To 400 µL of PEG300, add 50 µL of the clarified this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.
-
This solution should be prepared fresh and used immediately for optimal results.
Preparation of this compound for In Vivo Assays
For oral administration in animal models, two common formulations are used.
Protocol 1: Corn Oil Formulation (for oral gavage): [1]
-
Prepare a 9 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
This formulation should be used immediately after preparation.
Protocol 2: Carboxymethylcellulose Sodium (CMC-Na) Suspension (for oral gavage): [2]
-
For a final concentration of 5 mg/mL, weigh 5 mg of this compound powder.
-
Add the powder to 1 mL of a sterile CMC-Na solution (e.g., 0.5% in water).
-
Vortex or sonicate the mixture to obtain a homogeneous suspension.
-
This suspension should be prepared fresh before each use.
Troubleshooting Guide
This guide addresses common problems related to this compound insolubility during experimental procedures.
Caption: Troubleshooting workflow for this compound insolubility.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of class I HDACs, leading to a cascade of downstream effects that inhibit cancer cell proliferation and enhance anti-tumor immunity.
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Facebook [cancer.gov]
- 4. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 6. medchemexpress.com [medchemexpress.com]
Domatinostat and Histone Acetylation Western Blot: Technical Support Center
Welcome to the technical support center for researchers utilizing Domatinostat in histone acetylation studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the issue of high background in Western blot analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect histone acetylation?
This compound is an orally bioavailable inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting these HDACs, this compound leads to an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin and can alter gene expression.[2][3] this compound also shows inhibitory activity against Lysine-specific demethylase 1 (LSD1).[1][4]
Q2: I am observing a very strong signal across my entire lane after this compound treatment. Is this high background or the expected biological effect?
This is a critical question when working with potent HDAC inhibitors. The expected outcome of successful this compound treatment is a significant, global increase in histone acetylation. This can manifest as a very strong, sometimes saturated, band for your acetylated histone target, which might be misinterpreted as "high background." To distinguish between the two, consider the following:
-
Vehicle Control: Does the corresponding vehicle-treated sample show a much lower signal? A clear and significant difference between the this compound-treated and vehicle-treated lanes indicates the inhibitor is working as expected.
-
Signal Specificity: Is the strong signal confined to the specific molecular weight of your target histone (e.g., ~17 kDa for Histone H3)? If you see a strong signal across the entire lane, this is more likely to be true high background.
-
Antibody Titration: Have you optimized your primary antibody concentration? A global increase in the target protein may require you to use a more diluted primary antibody to stay within the linear range of detection.
Q3: What are the most common causes of true high background in a histone acetylation Western blot?
High background can obscure your results and make data interpretation difficult. The most common causes include:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.[5]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound primary and secondary antibodies.[5]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[6][7]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, patchy background.[8]
-
Poor Quality of Reagents: Old or contaminated buffers and reagents can contribute to background issues.[9]
Q4: Are there special considerations for Western blotting with histones?
Yes, due to their small size and basic nature, histones require some modifications to standard Western blot protocols:
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15% or higher) to achieve good resolution of low molecular weight proteins like histones.[10]
-
Membrane Pore Size: A membrane with a smaller pore size (e.g., 0.2 µm) is recommended to ensure efficient capture of small histone proteins during transfer.[10]
-
Denaturation Step: A recent study has shown that denaturation of membrane-bound histones (by boiling the membrane) can dramatically improve antibody accessibility and detection sensitivity.[11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting high background in your this compound histone acetylation Western blots.
| Problem | Potential Cause | Recommended Solution |
| High Background Across Entire Blot | Insufficient Blocking | - Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).- Increase the concentration of your blocking agent (e.g., to 5% BSA).- For phospho-specific histone antibodies, use BSA instead of milk, as milk contains phosphoproteins that can cause background.[5][10] |
| Inadequate Washing | - Increase the number and duration of wash steps (e.g., 4-5 washes of 10-15 minutes each).[5]- Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane.- Add a detergent like Tween-20 to your wash buffer (e.g., 0.1% in TBST).[6] | |
| Antibody Concentration Too High | - Titrate your primary and secondary antibodies to determine the optimal dilution. Start with a more dilute concentration.- Perform a secondary antibody-only control (incubate a blot with only the secondary antibody) to check for non-specific binding.[12] | |
| Non-Specific Bands Present | Sample Degradation | - Always prepare fresh lysates and keep them on ice.- Add protease and phosphatase inhibitors to your lysis buffer.[13] |
| Cross-Reactivity of Antibody | - Check the antibody datasheet for known cross-reactivities.- Ensure your secondary antibody is specific to the host species of your primary antibody.[8] | |
| Weak or No Signal in Vehicle Lane | Low Protein Load | - Ensure you are loading a sufficient amount of total protein (20-30 µg is a common starting point).[8] |
| Inefficient Transfer | - Confirm successful transfer by staining the membrane with Ponceau S before blocking.[14]- For small proteins like histones, be careful not to over-transfer (transferring through the membrane). |
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound for its primary targets. This can help you determine an appropriate concentration for your cell-based assays.
| Target | IC50 | EC50 (in HeLa cells) | Reference |
| HDAC1 | 1.20 µM | [1] | |
| HDAC2 | 1.12 µM | [1] | |
| HDAC3 | 0.57 µM | [1] | |
| Histone H3 Hyperacetylation | 1.1 µM | [1] |
Experimental Protocols
Protocol 1: Histone Extraction
This protocol is adapted for cultured cells treated with this compound.
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3).
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant.
-
-
Acid Extraction:
-
Wash the pellet in half the volume of TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl at a density of 4 x 10^7 cells/mL.
-
Acid extract overnight on a rotator at 4°C.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the histone proteins.
-
-
Quantification:
-
Determine the protein concentration of the histone extract using a Bradford assay.
-
Protocol 2: Western Blot for Histone Acetylation
-
Sample Preparation:
-
Dilute equal amounts of histone extract (e.g., 10-20 µg) in 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 15% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
After transfer, stain the membrane with Ponceau S to visualize total protein and confirm even loading and transfer.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) at the optimized dilution in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane 3-4 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane 4-5 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film. Adjust exposure time to avoid saturation, especially for the this compound-treated samples.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for histone acetylation Western blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. arp1.com [arp1.com]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Western blot optimization | Abcam [abcam.com]
- 11. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. ibioace.com [ibioace.com]
Cell viability issues with Domatinostat DMSO vehicle control
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell viability issues specifically related to the use of Dimethyl Sulfoxide (DMSO) as a vehicle control in experiments with Domatinostat.
Frequently Asked Questions (FAQs)
Q1: Why is my DMSO vehicle control showing low cell viability?
A: High concentrations of DMSO are cytotoxic to most cell lines. While it is a widely used solvent, its concentration in the final culture medium must be carefully controlled. Cell viability can be significantly reduced if the DMSO concentration exceeds the tolerance level for your specific cell type and exposure time.[1][2] Different cell lines exhibit varying sensitivities; for instance, primary cells are often more sensitive than immortalized cell lines.[3]
Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible.
-
≤ 0.1%: Generally considered safe for most cell lines with minimal effect on cell viability.[4]
-
0.1% to 0.5%: Widely used and tolerated by many robust cell lines, but should be validated.[3]
-
≥ 1.0%: Can cause significant cytotoxicity, especially with incubation periods longer than 24-48 hours.[1][2] It is crucial to perform a dose-response experiment for DMSO on your specific cell line to determine the maximum non-toxic concentration (see Protocol 1).
Q3: My DMSO vehicle control viability is over 100% in an MTT assay. Is this result valid?
A: Observing cell viability slightly above 100% in a vehicle control is not unusual and can be attributed to a few factors.[5]
-
Experimental Variation: Standard pipetting errors and slight well-to-well differences can lead to fluctuations, typically within a ±10% range.[5]
-
Hormesis: Low concentrations of certain substances, including solvents, can sometimes stimulate cellular metabolic activity. An MTT assay measures mitochondrial reductase activity, not just cell number. An increase in this activity can lead to a higher absorbance reading without an actual increase in cell proliferation, sometimes indicating a cellular stress response.[5]
This result does not invalidate your experiment, but it highlights the importance of normalizing all drug-treated wells to the matched vehicle control.
Q4: How should I prepare my this compound stock and working solutions to minimize solvent effects?
A: Proper preparation is key to ensuring reproducibility and minimizing cytotoxicity from the solvent. This compound is readily soluble in DMSO.[6][7]
-
Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM this compound in 100% fresh, anhydrous DMSO.[7] Aliquot this stock into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
Working Solutions: Perform serial dilutions of your this compound stock in complete culture medium. Ensure that the final DMSO concentration in the highest this compound dose does not exceed the maximum tolerated level for your cells (e.g., 0.5%).
-
Vehicle Control: Critically, your vehicle control must contain the same final concentration of DMSO as your highest this compound treatment group to ensure an accurate comparison.[9]
Q5: What is this compound's mechanism of action, and how does it impact cell viability?
A: this compound is an orally bioavailable inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[6][10] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones. This alters chromatin structure and promotes the expression of tumor suppressor genes.[10] The downstream effects include cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death), thereby reducing the viability of cancer cells.[11][12][13] this compound has also been reported to inhibit Lysine-specific demethylase 1 (LSD1) and interfere with microtubule formation.[6][11]
Troubleshooting Guide: DMSO Vehicle Control Cytotoxicity
This guide helps you diagnose and solve issues of poor cell viability in your DMSO vehicle control wells.
Problem: Significant decrease in cell viability observed in the DMSO vehicle control group compared to the untreated control.
Caption: Troubleshooting workflow for DMSO-induced cytotoxicity.
Data Presentation
Table 1: General Guide to DMSO Concentrations for In Vitro Cell Culture
| Final DMSO Concentration | Expected Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally non-toxic, minimal impact on cell function.[4] | Optimal: Recommended for sensitive cells and long-term assays. |
| 0.1% - 0.5% | Tolerated by many robust, immortalized cell lines for 24-72h.[3][14] | Use with Validation: Confirm no effect with a DMSO dose-response curve. |
| 0.5% - 1.0% | May induce stress responses or reduce viability in some lines.[2] | Caution: Only use if necessary for drug solubility and for shorter durations. |
| > 1.0% | Often cytotoxic, causing significant cell death.[1] | Not Recommended: Avoid for cell-based viability assays. |
Table 2: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC₅₀ |
| CRL-2105 | Cutaneous T-cell Lymphoma | 170 nM[6] |
| MyLa | Cutaneous T-cell Lymphoma | 190 nM[6] |
| CRL-8294 | Cutaneous T-cell Lymphoma | 260 nM[6] |
| Various | Human Cancer Cell Lines (Mean) | 0.7 µM[6][15] |
| HeLa | Cervical Cancer (EC₅₀ for H3 hyperacetylation) | 1.1 µM[6] |
Signaling Pathway
Caption: Simplified mechanism of action for this compound.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
Objective: To identify the highest concentration of DMSO that does not significantly impact cell viability for a specific cell line and assay duration.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the density optimized for your standard viability assay. Allow cells to adhere overnight.
-
DMSO Dilutions: Prepare a range of DMSO concentrations in complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a "medium only" (0% DMSO) control. Use at least triplicate wells for each condition.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 48 or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, see Protocol 2).
-
Analysis: Normalize the results to the 0% DMSO control. The highest concentration that shows >90% cell viability is generally considered safe to use as a vehicle concentration.
Protocol 2: General Cell Viability (MTT) Assay with this compound
Objective: To measure the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (10 mM stock in DMSO)
-
96-well tissue culture plates
-
MTT reagent (e.g., 5 mg/mL in PBS, sterile filtered)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[17]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Prepare a vehicle control containing the same final DMSO concentration as the highest this compound dose.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Include untreated and no-cell (medium only) blank controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[17][18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[16]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other readings.
-
Calculate percent viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percent viability against the log of this compound concentration to determine the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 13. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. abmole.com [abmole.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Domatinostat-related toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (4SC-202) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting class I HDACs, this compound leads to an accumulation of acetylated histones, which can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells.[2]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
Based on clinical data, this compound has been generally well-tolerated.[3] In a phase I study in patients with advanced hematological malignancies, the most common treatment-related adverse events of grade 3 or higher were hematological (in three patients), and increases in liver enzymes (in two patients).[4] A dose-limiting toxicity of grade 4 hypercalcemia was also reported in one patient.[4] In a phase II trial in combination with avelumab, no dose-limiting toxicities were observed at the recommended phase II dose.[5] As a class, HDAC inhibitors are known to potentially cause fatigue, nausea, vomiting, and hematological toxicities such as thrombocytopenia and neutropenia.[1]
Q3: What is a recommended starting dose for this compound in mice for efficacy studies, and what is a reported well-tolerated dose?
In a preclinical study using a pancreatic cancer xenograft model in athymic mice, this compound was administered orally at a dose of 20 mg/kg, 5 days a week, and was reported to not exert toxic effects.[6] Another study in a non-small cell lung cancer xenograft model used a dose of 120 mg/kg orally. The optimal starting dose for a specific study should be determined by a dose-finding experiment.
Q4: Are there any known supportive care strategies to mitigate this compound-related toxicities in animals?
While specific supportive care protocols for this compound in animal studies are not widely published, general principles for managing chemotherapy-related side effects can be applied. These include close monitoring of animal well-being, body weight, and food/water intake. For gastrointestinal distress, providing softened or palatable food can be beneficial. In cases of significant weight loss or dehydration, subcutaneous fluid administration may be necessary. For hematological toxicities, dose adjustments or intermittent dosing schedules might be considered.
Troubleshooting Guide
Issue 1: Significant Body Weight Loss (>15%) in Study Animals
Potential Cause:
-
Gastrointestinal toxicity (nausea, vomiting, diarrhea) leading to reduced food and water intake.
-
Systemic toxicity affecting overall health.
Troubleshooting Steps:
-
Monitor Daily: Weigh the animals daily to track the extent and kinetics of weight loss.
-
Assess Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is the primary cause.
-
Provide Supportive Care:
-
Offer highly palatable, soft, and moist food.
-
Ensure easy access to water, potentially using hydrogel packs.
-
If dehydration is suspected (skin tenting, decreased urine output), administer warmed subcutaneous fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a volume of 1-2 mL per 100g of body weight, once or twice daily.
-
-
Dose Modification:
-
Consider reducing the dose of this compound.
-
Evaluate an intermittent dosing schedule (e.g., 5 days on, 2 days off) if currently using a continuous schedule.
-
-
Evaluate for Other Signs of Distress: Observe for other clinical signs such as lethargy, hunched posture, or rough coat to assess overall health.
Issue 2: Hematological Abnormalities (Thrombocytopenia, Neutropenia, Anemia)
Potential Cause:
-
Myelosuppression, a known class effect of HDAC inhibitors.
Troubleshooting Steps:
-
Establish Baseline: Collect blood samples before the start of the treatment to establish baseline hematological parameters.
-
Monitor Blood Counts: Perform complete blood counts (CBCs) at regular intervals (e.g., weekly or bi-weekly) and at the study endpoint.
-
Dose and Schedule Adjustment: If significant myelosuppression is observed, consider:
-
Reducing the dose of this compound.
-
Introducing "drug holidays" (e.g., a week off treatment) to allow for bone marrow recovery.
-
-
Consider Prophylactic Measures: In studies with expected severe myelosuppression, the use of hematopoietic growth factors could be explored, although this would be a significant experimental variable to consider.
Issue 3: Elevated Liver Enzymes (ALT, AST)
Potential Cause:
-
Hepatotoxicity.
Troubleshooting Steps:
-
Baseline and Monitoring: Measure baseline serum levels of liver enzymes (ALT, AST) and monitor them at regular intervals during the study.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to assess for any drug-induced liver injury.
-
Dose Reduction: If significant and progressive elevation of liver enzymes is observed, a dose reduction of this compound is warranted.
Data Presentation
The following tables provide examples of how to structure quantitative toxicology data for this compound in animal studies. The values presented are illustrative and should be replaced with actual experimental data.
Table 1: Example of Hematological Toxicity Data in Mice Treated with this compound for 28 Days
| Parameter | Control (Vehicle) | This compound (20 mg/kg/day) | This compound (50 mg/kg/day) | This compound (100 mg/kg/day) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.5 | 6.2 ± 1.8 | 4.1 ± 1.1** |
| Neutrophils (x10⁹/L) | 2.1 ± 0.5 | 1.8 ± 0.6 | 1.2 ± 0.4 | 0.8 ± 0.3 |
| Lymphocytes (x10⁹/L) | 6.1 ± 0.9 | 5.8 ± 1.1 | 4.8 ± 1.2 | 3.1 ± 0.8 |
| Red Blood Cells (x10¹²/L) | 9.8 ± 0.7 | 9.5 ± 0.8 | 9.1 ± 0.9 | 8.5 ± 1.0 |
| Hemoglobin (g/dL) | 14.2 ± 1.1 | 13.8 ± 1.3 | 13.1 ± 1.5 | 12.2 ± 1.4 |
| Platelets (x10⁹/L) | 950 ± 150 | 820 ± 180 | 650 ± 210 | 450 ± 190** |
| p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation. |
Table 2: Example of Clinical Chemistry Data in Rats Treated with this compound for 28 Days
| Parameter | Control (Vehicle) | This compound (15 mg/kg/day) | This compound (30 mg/kg/day) | This compound (60 mg/kg/day) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 55 ± 12 | 78 ± 18 | 120 ± 25** |
| Aspartate Aminotransferase (AST) (U/L) | 90 ± 15 | 105 ± 20 | 130 ± 28 | 180 ± 35** |
| Alkaline Phosphatase (ALP) (U/L) | 250 ± 50 | 270 ± 60 | 310 ± 75 | 380 ± 90 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 28 ± 7 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
| Total Calcium (mg/dL) | 10.2 ± 0.5 | 10.5 ± 0.6 | 11.0 ± 0.7 | 11.8 ± 0.9 |
| *p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Rodents
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment.
-
Daily Observations:
-
Observe each animal at least once daily for clinical signs of toxicity, including changes in posture, activity, breathing, and presence of piloerection or diarrhea.
-
Record observations in a dedicated logbook.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each animal before the first dose and then daily or at least three times per week throughout the study.
-
Calculate the percentage of body weight change relative to the initial weight.
-
-
Food and Water Consumption:
-
Measure and record food and water consumption per cage at least twice a week.
-
Calculate the average consumption per animal.
-
-
Humane Endpoints:
-
Define clear humane endpoints before the study begins.
-
Common endpoints include >20% body weight loss, severe lethargy, inability to access food or water, or significant respiratory distress.
-
Euthanize animals that meet these endpoints promptly.
-
Protocol 2: Blood Sample Collection and Analysis
-
Blood Collection Schedule:
-
Collect a baseline blood sample from each animal before the first dose.
-
Collect blood samples at regular intervals during the study (e.g., weekly) and at the terminal endpoint.
-
-
Blood Collection Technique (Mice):
-
For interim collections, use less invasive methods like submandibular or saphenous vein puncture.
-
For terminal collection, use cardiac puncture under deep anesthesia.
-
-
Blood Collection Technique (Rats):
-
For interim collections, use the tail vein or saphenous vein.
-
For terminal collection, use cardiac puncture or abdominal aorta under deep anesthesia.
-
-
Sample Processing:
-
Collect blood for hematology in EDTA-coated tubes.
-
Collect blood for clinical chemistry in serum separator tubes.
-
Process samples according to the manufacturer's instructions for your hematology and clinical chemistry analyzers.
-
-
Parameters to Analyze:
-
Hematology: Complete Blood Count (CBC) with differential, including white blood cells, red blood cells, hemoglobin, hematocrit, and platelets.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), and electrolytes, including calcium.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for toxicity monitoring.
Caption: Logical troubleshooting guide for adverse events.
References
- 1. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of this compound (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
Domatinostat combination therapy timing and sequence optimization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the timing and sequence of Domatinostat combination therapies.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor, targeting HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which in turn results in chromatin remodeling and the altered transcription of various genes, including tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and modulate the immune response.[1]
2. What is the rationale for combining this compound with chemotherapy?
Preclinical studies have shown that this compound can sensitize cancer cells to chemotherapeutic agents, such as gemcitabine and paclitaxel, leading to synergistic antitumor effects.[2][3] The proposed mechanism involves the targeting of cancer stem cells and the modulation of pathways involved in drug resistance, such as the FOXM1 signaling pathway.[2]
3. How does this compound enhance the efficacy of immunotherapy?
This compound has been shown to modulate the tumor microenvironment to be more responsive to immunotherapy. It can increase the expression of Major Histocompatibility Complex (MHC) class I and II molecules and components of the antigen processing machinery (APM) on tumor cells, making them more visible to the immune system.[4][5] This increased immunogenicity can augment the antitumor effects of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[5]
4. What are the key signaling pathways modulated by this compound in combination therapies?
In combination with chemotherapy, particularly in pancreatic cancer, this compound has been shown to down-regulate the FOXM1 (Forkhead box protein M1) signaling pathway . This leads to the suppression of downstream targets like Survivin, resulting in increased apoptosis and sensitization to chemotherapeutic agents.
In the context of immunotherapy, this compound upregulates genes involved in antigen presentation , including MHC class I and II, and other components of the antigen processing machinery. This enhances the recognition of tumor cells by the immune system.
5. What are the recommended timing and sequences for this compound combination therapies based on available data?
-
With Chemotherapy: Preclinical data in pancreatic cancer models suggests that administering this compound 24 hours prior to chemotherapy yields the best synergistic results in increasing the inhibition of cell growth.[1]
-
With Immunotherapy: In clinical trials combining this compound with immune checkpoint inhibitors like pembrolizumab or avelumab, a common schedule involves a "priming" period where this compound is administered alone for 14 days before the combination treatment begins.[6][7][8]
6. How is synergy between this compound and other drugs quantified?
The most common method cited in the literature for quantifying synergy is the Chou-Talalay method , which calculates a Combination Index (CI).[9][10][11][12][13]* CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Synergy in Cell Viability Assays
Q: We are observing high variability in our Combination Index (CI) values when combining this compound with a chemotherapeutic agent. What could be the cause?
A: Inconsistent synergy results can stem from several factors. Here's a troubleshooting guide:
-
Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Over- or under-confluent cells will respond differently to treatment. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Drug Preparation and Stability: Prepare fresh drug dilutions for each experiment from a validated stock solution. This compound is typically dissolved in DMSO. Be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) in your experiments.
-
Assay Timing: The timing of drug addition and the duration of the assay are critical. Ensure that the incubation times are consistent across all plates and experiments. For sequential treatments, the timing of the second drug addition is crucial.
-
Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity for WST-8, protein content for SRB). The mechanism of action of your combination partners might interfere with a particular assay. For example, if a drug affects cellular metabolism, a metabolic-based assay might not accurately reflect cell number. Consider validating your results with an alternative viability assay that has a different detection principle.
-
Data Analysis: The Chou-Talalay method requires accurate determination of the dose-response curves for each individual drug. Ensure that your concentration ranges cover a wide spectrum of effects (from minimal to maximal inhibition) to accurately calculate the slope (m-value) and IC50.
Issue 2: Unexpected Cytotoxicity in Control Groups
Q: Our vehicle-treated (DMSO) control cells are showing a significant decrease in viability. Why is this happening?
A: This is a common issue and can usually be attributed to the following:
-
High DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but some are more sensitive. Your final DMSO concentration should ideally be below 0.1%. Always test the tolerance of your specific cell line to a range of DMSO concentrations.
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can affect cell health and lead to decreased viability. Regularly test your cell cultures for mycoplasma contamination.
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding them for an experiment. Over-confluent or frequently passaged cells can become senescent and less viable.
Issue 3: Difficulty in Interpreting Apoptosis Assay Results
Q: We are using Annexin V/PI staining to assess apoptosis after this compound combination treatment, but the results are ambiguous. How can we improve the clarity of our data?
A: Ambiguous results in apoptosis assays can be clarified by considering the following:
-
Timing of Analysis: Apoptosis is a dynamic process. If you analyze the cells too early, you may not see a significant effect. If you analyze them too late, the majority of cells may have progressed to late apoptosis or necrosis. It is recommended to perform a time-course experiment to identify the optimal time point for analysis.
-
Compensation and Gating in Flow Cytometry: Proper compensation for spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PE or another channel for PI) is critical. Use single-stained controls to set up your compensation matrix accurately. The gating strategy to distinguish between live, early apoptotic, late apoptotic, and necrotic populations should be consistent across all samples.
-
Cell Handling: Be gentle when harvesting and staining the cells, especially if they are adherent. Over-trypsinization can damage cell membranes and lead to false-positive PI staining.
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical Synergy of this compound with Chemotherapy in Pancreatic Cancer Cell Lines
| Cell Line | Combination Agent(s) | Schedule | Combination Index (CI) at 50% Lethality (CI50) | Outcome | Reference |
| PANC-1 | Gemcitabine/Taxol | Simultaneous | < 0.9 | Synergistic | [2] |
| PANC-1 | Gemcitabine/Taxol | Sequential (24h delay) | < 0.9 | Synergistic | [2] |
| ASPC-1 | Gemcitabine/Taxol | Simultaneous | < 0.9 | Synergistic | [2] |
| ASPC-1 | Gemcitabine/Taxol | Sequential (24h delay) | < 0.9 | Synergistic | [2] |
| PANC-28 | Gemcitabine/Taxol | Simultaneous | < 0.9 | Synergistic | [2] |
| PANC-28 | Gemcitabine/Taxol | Sequential (24h delay) | < 0.9 | Synergistic | [2] |
Table 2: Clinical Efficacy of this compound in Combination with Immunotherapy
| Trial (NCT ID) | Cancer Type | Combination Agent | This compound Dosing Schedule | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| EMERGE (NCT03812796) | Oesophagogastric Adenocarcinoma | Avelumab | 200 mg BD (14 days on, then continuous) | 22.2% | 22.2% | [7][8] |
| EMERGE (NCT03812796) | Colorectal Cancer | Avelumab | 200 mg BD (14 days on, then continuous) | 0% | 30.0% | [7][8] |
| SENSITIZE (NCT03278665) | Advanced Melanoma | Pembrolizumab | Dose escalation (e.g., 200 mg BID, D1-14 q3w) | - | 30% | [14] |
Detailed Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology used in studies assessing this compound's synergy with chemotherapy. [2][3] Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound and/or the combination drug at various concentrations. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 96 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control.
Apoptosis Assessment using Annexin V-FITC/PI Staining
This is a standard protocol for quantifying apoptosis by flow cytometry. [7][15][16] Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and/or the combination drug for the desired duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the culture supernatant which may contain floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
This compound's Effect on FOXM1 Signaling in Chemotherapy Combination
Caption: this compound inhibits HDACs, leading to FOXM1 downregulation, which sensitizes cancer cells to chemotherapy-induced apoptosis.
This compound's Modulation of the Tumor Immune Microenvironment
Caption: this compound enhances tumor immunogenicity, improving recognition and killing by T cells, which is synergistic with checkpoint inhibitors.
General Experimental Workflow for Synergy Assessment
Caption: A typical workflow for assessing the synergistic effects of this compound in combination with another therapeutic agent in vitro.
References
- 1. HDAC Inhibition Upregulates PD-1 Ligands in Melanoma and Augments Immunotherapy with PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 101.200.202.226 [101.200.202.226]
- 5. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II trial of this compound (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. kumc.edu [kumc.edu]
Technical Support Center: Investigating Acquired Resistance to Domatinostat
Disclaimer: As of late 2025, specific mechanisms of acquired resistance to Domatinostat have not been extensively detailed in published scientific literature. Most available research focuses on this compound's ability to overcome resistance to other therapies. This guide provides a framework for researchers to investigate potential resistance mechanisms based on established principles of drug resistance and the known mechanisms of action for Class I Histone Deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (4SC-202) is an orally administered, Class I selective HDAC inhibitor. It targets HDACs 1, 2, and 3. By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone and non-histone proteins. This epigenetic modulation can reactivate silenced tumor suppressor genes, induce cell cycle arrest, trigger apoptosis (programmed cell death), and enhance the immunogenicity of tumor cells.[1] One key pathway affected by this compound is the downregulation of the transcription factor FOXM1, which is crucial for cancer stem cell maintenance and stress modulation.[2][3] this compound has also been shown to induce apoptosis through the activation of BAX expression.[4]
Q2: What are the general mechanisms of acquired resistance to Class I HDAC inhibitors?
While specific data for this compound is limited, research on other HDAC inhibitors has identified several resistance mechanisms. These can be broadly categorized and provide a strong basis for investigation into this compound resistance.[5][6]
Table 1: General Mechanisms of Resistance to Class I HDAC Inhibitors
| Resistance Mechanism Category | Specific Examples | Potential Consequence |
|---|---|---|
| Drug Efflux and Metabolism | Upregulation of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1) | Increased removal of the drug from the cell, reducing its effective concentration. |
| Target Alteration | Mutations in HDAC enzymes; Overexpression of the target HDACs (e.g., HDAC1, HDAC3). | Reduced drug binding affinity or insufficient target inhibition due to increased target protein levels. |
| Activation of Pro-Survival Pathways | Upregulation of the PI3K/Akt, MAPK/ERK, or NF-κB signaling pathways.[5] | These pathways can promote cell survival and proliferation, counteracting the pro-apoptotic effects of the HDAC inhibitor. |
| Evasion of Apoptosis | Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL); Decreased expression of pro-apoptotic proteins (e.g., Bim, Bax). | Cells become resistant to the drug's attempt to induce programmed cell death. |
| Cellular Plasticity | Epithelial-to-Mesenchymal Transition (EMT); Enrichment of cancer stem cell (CSC) populations.[6] | A shift to a more aggressive and inherently drug-resistant cell state. |
Q3: How can I determine if my cancer cells are developing resistance to this compound?
The primary indicator of acquired resistance is a decreased sensitivity to the drug over time. This is quantified by measuring the half-maximal inhibitory concentration (IC50). A significant increase (fold-change) in the IC50 value of a cell line after prolonged exposure to this compound, compared to the original (parental) cell line, indicates the development of resistance.
Q4: What are some potential signaling pathways to investigate for this compound resistance?
Based on its known mechanisms, logical starting points for investigation include:
-
FOXM1 Pathway: Since this compound is known to suppress FOXM1, a resistant cell might reactivate this pathway through upstream signaling or mutations that make FOXM1 expression independent of HDAC inhibition.[2][3]
-
Apoptosis Pathway: Alterations in the expression levels of Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL) could prevent this compound from effectively inducing cell death.[4]
-
PI3K/Akt and MAPK/ERK Pathways: These are common "escape" pathways that cancer cells activate to bypass the effects of targeted therapies. Their activation could provide pro-survival signals that negate the effects of this compound.[5]
-
Tumor Microenvironment Modulation: In an in vivo context, changes in the tumor's immune microenvironment could contribute to resistance, although this compound is often used to favorably modulate this environment.[7]
Troubleshooting Guides
Problem 1: My long-term cultures are showing a decreased response to this compound. How do I confirm and characterize potential resistance?
Answer: This is a common observation when acquired resistance develops. A systematic approach is needed to confirm and understand the underlying mechanisms.
-
Step 1: Confirm Resistance by IC50 Determination. Perform a dose-response assay (e.g., MTT, CellTiter-Glo®) on your long-term treated culture and compare it to the parental cell line that was not exposed to the drug long-term. A rightward shift in the dose-response curve and a significantly higher IC50 value confirms resistance.
-
Step 2: Ensure Resistance is Stable. Culture the potentially resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is stable and likely due to genetic or stable epigenetic changes. If it reverts, the resistance may be transient.
-
Step 3: Characterize the Resistant Phenotype. Once resistance is confirmed, investigate the "how."
-
Western Blot Analysis: Check for changes in the expression of key proteins. Good candidates include HDAC1/2/3, FOXM1, phosphorylated (active) Akt and ERK, and Bcl-2 family proteins.
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): Compare the transcriptomes of the sensitive and resistant cells to identify upregulated pro-survival genes or downregulated tumor suppressor genes. Look specifically for genes encoding drug transporters (e.g., ABCB1).
-
Flow Cytometry: Assess changes in the cell cycle profile and the rate of apoptosis (e.g., Annexin V staining) in response to this compound treatment in both sensitive and resistant cells.
-
dot
Caption: General workflow for confirming and characterizing acquired drug resistance.
Problem 2: I am trying to generate a this compound-resistant cell line, but the cells die at higher concentrations. What is the best practice for this protocol?
Answer: Generating a resistant cell line is a process of selection that can take several months. The key is gradual dose escalation, giving the cells time to adapt rather than inducing widespread cell death.
-
Start Low: Begin by treating the parental cell line with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Maintain the cells in this concentration, changing the media regularly. Wait for the cell growth rate to recover to a level similar to that of the untreated parental cells. This indicates that a subset of cells is tolerating the drug.
-
Escalate Slowly: Once the culture is stable, increase the this compound concentration by a small factor (e.g., 1.5x to 2x). Again, wait for the culture to recover before the next escalation.
-
Expect Cell Death: It is normal for a significant portion of the cells to die after each dose escalation. The goal is to allow the small fraction of more resistant cells to survive and repopulate the culture.
-
Cryopreserve Stocks: At each successful dose escalation step, freeze down vials of cells. This is critical. If you lose the culture at a higher concentration, you can restart from the previous stable population instead of from the very beginning.
-
Patience is Key: This process can take anywhere from 3 to 12 months. Do not rush the dose escalation.
Experimental Protocols
Protocol 1: Generation and Confirmation of a this compound-Resistant Cell Line
Objective: To develop a cancer cell line with stable, acquired resistance to this compound through continuous exposure and dose escalation.
Methodology:
-
Determine Parental IC50:
-
Plate the parental (sensitive) cancer cell line in 96-well plates.
-
Treat with a range of this compound concentrations (e.g., 10-fold dilutions from 10 µM to 1 pM) for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 value using non-linear regression analysis. This is your baseline.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with this compound at a starting concentration equal to the IC10 or IC20 determined in Step 1.
-
Maintain the culture, replacing the drug-containing medium every 2-3 days, until the cells reach ~80% confluency at a consistent growth rate.
-
-
Dose Escalation:
-
Once the culture is stable, passage the cells and increase the this compound concentration by 1.5-fold.
-
Repeat the process of waiting for the culture to stabilize before the next escalation.
-
At each stable step, cryopreserve several vials of cells, labeling them clearly with the resistance concentration (e.g., "CellLine-DomR-100nM").
-
-
Confirmation of Resistance:
-
After several months and multiple dose escalations, select a resistant population (e.g., one that can tolerate 10x the parental IC50).
-
Culture these cells in drug-free medium for at least 3-4 passages to test for stability.
-
Perform a new IC50 determination (as in Step 1) on the resistant cell line and the original parental line in parallel.
-
Calculate the fold-resistance by dividing the IC50 of the resistant line by the IC50 of the parental line. A fold-change >10 is typically considered a robustly resistant line.
-
Table 2: Hypothetical IC50 Data for a this compound-Resistant Cell Line
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
|---|---|---|---|
| Parental Line | This compound | 50 nM | 1x |
| Dom-R Line | this compound | 750 nM | 15x |
Signaling Pathway Visualizations
dot
Caption: Key downstream effects of this compound inhibition of Class I HDACs.
dot
Caption: Potential pro-survival bypass pathways that may contribute to resistance.
References
- 1. First this compound combination data from Phase Ib/II SENSITIZE study presented at ESMO - 4SC AG [4sc.com]
- 2. oaepublish.com [oaepublish.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Why is Domatinostat not inducing apoptosis in my cancer cell line?
Technical Support Center: Domatinostat Troubleshooting Guide
This guide provides answers to frequently asked questions and troubleshooting advice for researchers observing a lack of apoptotic induction with this compound in their cancer cell line.
FAQ:
Answer: The failure of this compound to induce apoptosis can stem from several factors, broadly categorized into suboptimal experimental conditions, intrinsic cell line characteristics, or the development of resistance. This compound, a class I histone deacetylase (HDAC) inhibitor, primarily triggers apoptosis by causing an accumulation of acetylated histones, which in turn alters gene expression to favor cell death.[1] A key mechanism is the upregulation of the pro-apoptotic protein BAX, which initiates the mitochondrial (intrinsic) pathway of apoptosis, leading to caspase activation.[2][3] However, the sensitivity to this process is highly context-dependent.
This guide will walk you through a series of troubleshooting steps to identify the potential cause in your specific experimental system.
Section 1: Troubleshooting Experimental Conditions
An incorrect experimental setup is the most common reason for unexpected results. Please review the following parameters.
Q1: Am I using the correct concentration of this compound?
Answer: this compound's effective concentration is cell-line dependent. While some sensitive lines respond to nanomolar concentrations, others may require micromolar ranges. Treatment with a concentration that is too low will fail to induce apoptosis, while an excessively high concentration could lead to non-specific toxicity or off-target effects. A dose-response experiment is crucial for every new cell line.
Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line Type | Effective Concentration Range (for apoptosis/viability reduction) | Reference |
|---|---|---|
| Glioma Stem Cells (GSCs) | 500 nM | [2] |
| Ovarian Cancer (TOV21G, SKOV3) | 0.5 - 1 µM | [4] |
| Pancreatic Cancer (PANC1, ASPC1) | 0.1 - 1 µM | [5] |
| Colorectal Cancer (CRC lines) | 0.1 - 10 µM (IC50 ~0.7 µM) | [6] |
| Cutaneous T cell Lymphoma (CTCL) | Potent cell death observed at concentrations below 1 µM |[7] |
Recommendation: Perform a dose-response curve starting from 100 nM to 10 µM to determine the optimal concentration for your cell line.
Q2: Is my treatment duration appropriate?
Answer: The induction of apoptosis by this compound is a time-dependent process. Short incubation periods may be insufficient to trigger the necessary downstream signaling events. Most studies report significant effects after 24 to 72 hours of continuous exposure.[2][6]
Recommendation: Conduct a time-course experiment, treating cells for 24, 48, and 72 hours and assessing apoptosis at each time point.
Q3: How should I prepare and store my this compound stock solution?
Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to make a high-concentration stock solution.[6] Improper storage can lead to degradation of the compound.
Recommendation:
-
Dissolve this compound in fresh, anhydrous DMSO to a concentration of 10-20 mM.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: Could my cell density or culture conditions be the issue?
Answer: High cell density can lead to nutrient depletion, changes in pH, and increased cell-cell contact, which can alter signaling pathways and drug sensitivity.
Recommendation:
-
Plate cells at a consistent density for all experiments, typically aiming for 50-70% confluency at the time of treatment.
-
Ensure your culture medium contains the necessary supplements and that the pH is stable.
Section 2: Investigating Cell Line-Specific Factors
If your experimental conditions are optimized and you still do not observe apoptosis, the reason may lie within the intrinsic biology of your cancer cell line.
Caption: Troubleshooting workflow for this compound experiments.
Q1: Are all cancer cell lines sensitive to this compound?
Answer: No. Sensitivity is highly variable. For instance, this compound can show preferential cytotoxicity against glioma stem cells (GSCs) compared to their differentiated counterparts or normal fibroblasts.[8] The genetic and epigenetic landscape of a cell line determines its response. Normal, non-transformed cells are often resistant to apoptosis induction by HDAC inhibitors.[9]
Q2: What are the key molecular determinants of sensitivity?
Answer: The status of key apoptosis-regulating proteins is critical.
-
BAX/Bcl-2 Family: this compound's ability to induce apoptosis often relies on its capacity to increase the expression of the pro-apoptotic protein BAX.[2] Cell lines with low or mutated BAX, or those that overexpress anti-apoptotic proteins like Bcl-2 or Bcl-xL, may be resistant.
-
p53 Status: this compound can induce BAX expression in both a p53-dependent and p53-independent manner.[2][3] However, cells with mutated or deficient p53 may have a compromised apoptotic response, as p53 is a key transcriptional activator of BAX.
-
HDAC Expression: this compound specifically targets class I HDACs (1, 2, and 3).[1] Cell lines that have low expression of these specific HDACs may not respond to the drug.
-
FOXM1/Survivin Axis: In some cancers, like ovarian and pancreatic, this compound's efficacy is linked to its ability to downregulate the transcription factor FOXM1 and its downstream target, the anti-apoptotic protein Survivin.[4][10] Cell lines where this pathway is not dominant or is constitutively active through other means may be resistant.
Q3: Could my cells be undergoing a different cellular process instead of apoptosis?
Answer: Yes. Instead of apoptosis, HDAC inhibitors can induce other cellular outcomes.
-
Cell Cycle Arrest: this compound is known to cause a G2/M cell cycle arrest.[7][11] It's possible your cells are arresting but not proceeding to apoptosis within your experimental timeframe.
-
Autophagy: Some HDAC inhibitors can induce autophagic cell death, which is a caspase-independent process.[12] If you are only using caspase-dependent assays (like cleaved caspase-3 Western blots or Annexin V staining), you might miss this outcome.
Section 3: Potential Mechanisms of Resistance
If your cell line is expected to be sensitive but is not responding, it may have acquired or intrinsic resistance mechanisms.
Caption: Potential resistance pathways blocking this compound-induced apoptosis.
Q1: What are common resistance mechanisms to HDAC inhibitors?
Answer:
-
Activation of Pro-Survival Signaling: The activation of pathways like PI3K/Akt can promote cell survival and has been linked to the ineffectiveness of HDAC inhibitors in some contexts.[9] This can lead to the activation of NF-κB, a transcription factor that upregulates anti-apoptotic genes.
-
Overexpression of Anti-Apoptotic Proteins: As mentioned, high levels of Bcl-2 family proteins can sequester pro-apoptotic proteins like BAX, preventing apoptosis initiation.
-
Induction of p21: While p21 is a cell cycle inhibitor, its induction by HDAC inhibitors can sometimes confer a protective, anti-apoptotic effect in cancer cells.[13]
-
Drug Efflux: Overexpression of multidrug resistance (MDR) transporters can pump the drug out of the cell, preventing it from reaching its target.
Section 4: Key Experimental Protocols
Here are detailed protocols for essential experiments to troubleshoot your observations.
Protocol 1: Cell Viability Assay (WST-8/CCK-8)
This assay measures overall cell metabolic activity, which is an indicator of cell viability.
-
Plating: Seed 0.5–1 × 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add this compound at various concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Include a "vehicle control" (DMSO only) and an "untreated" control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay: Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Incubation: Incubate for 1-3 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate relative cell viability as a percentage of the absorbance of treated samples relative to that of the vehicle control.[8]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Plating: Seed cells in a 6-well plate and treat with the desired concentration of this compound and controls for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Key Apoptosis and Pathway Markers
This technique allows you to check for the activation of the apoptotic cascade and the modulation of key pathway proteins.
-
Treatment & Lysis: Treat cells in a 6-well or 10 cm plate. After treatment, wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.[8]
-
Pathway Markers: BAX, p53, Acetyl-Histone H3 (to confirm HDAC inhibition), FOXM1.
-
Loading Control: GAPDH or β-Actin.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
By systematically working through these troubleshooting sections and performing the key validation experiments, you can effectively diagnose why this compound may not be inducing apoptosis in your specific cancer cell line.
References
- 1. Facebook [cancer.gov]
- 2. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression [mdpi.com]
- 3. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets the FOXM1–Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Domatinostat dose-response curve showing hormesis or non-linear effects
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dose-response relationship of Domatinostat, a selective class I histone deacetylase (HDAC) inhibitor. While direct evidence of a classical hormetic (biphasic) dose-response curve is not prominently documented in the available literature, this guide addresses potential non-linear effects and provides troubleshooting for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit a hormetic or non-linear dose-response curve?
There is currently no direct, conclusive evidence in the provided scientific literature to suggest that this compound exhibits a classical hormetic dose-response curve, which is characterized by a low-dose stimulatory effect and a high-dose inhibitory effect.[1][2][3][4][5] However, like many bioactive compounds, this compound demonstrates dose-dependent and non-linear effects on various cellular processes. At different concentrations, it can induce distinct cellular outcomes, such as cell cycle arrest, apoptosis, and modulation of the tumor immune microenvironment.[6][7][8] Researchers observing unexpected, non-linear results should consider the multifaceted mechanism of action of this compound and the specific context of their experimental system.
Q2: What are the known dose-dependent effects of this compound on cancer cells?
This compound's primary mechanism of action is the selective inhibition of class I HDAC enzymes (HDAC1, HDAC2, and HDAC3), which leads to an accumulation of acetylated histones and subsequent changes in gene expression.[9][10] This activity results in various dose-dependent downstream effects on cancer cells.
At nanomolar to low micromolar concentrations, this compound has been shown to be cytotoxic and cytostatic to various cancer cell lines.[11] It can induce a G2/M cell cycle arrest and trigger apoptosis.[7][12] Studies have also indicated that this compound can preferentially inhibit the growth of glioma stem cells (GSCs) over their differentiated counterparts, suggesting a selective effect based on cell type and state.[6][13] Furthermore, this compound has been observed to modulate the expression of genes involved in antigen processing and presentation in a dose-dependent manner, thereby increasing the immunogenicity of cancer cells.[7]
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific HDAC isoenzyme and the cell line being tested. The compound is a selective class I HDAC inhibitor.
| Target | IC50 (µM) |
| HDAC1 | 1.20[9] |
| HDAC2 | 1.12[9] |
| HDAC3 | 0.57[9] |
In vitro cell viability assays have also been used to determine the IC50 of this compound in different cancer cell lines.
| Cell Line | Assay Type | Incubation Time | IC50 |
| CRL-2105 | Cell viability assay | 72 h | 170 nM[9] |
| MyLa | Cell viability assay | 72 h | 190 nM[9] |
Q4: Have there been any dose-escalation studies in clinical trials?
Yes, several clinical trials have included dose-escalation phases to determine the recommended phase II dose (RP2D) of this compound. For instance, the EMERGE clinical trial evaluated this compound at doses of 100 mg once daily, 200 mg once daily, and 200 mg twice daily in combination with avelumab.[14] In this study, no dose-limiting toxicities were found up to the highest dose, and the RP2D was determined to be 200 mg twice daily.[14][15] Another phase I study in patients with advanced hematological malignancies tested total daily doses ranging from 25 mg to 400 mg and recommended a phase II dose of 400 mg total daily dose administered as 200 mg twice daily.[16][17]
Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Plating: Plate cells (0.5–1 × 10^4 cells/well) in a 96-well plate. For adherent cells, a collagen I-coated plate may be used.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
WST-8 Reagent Addition: Add WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.
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Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol and store them at -20°C.
-
RNase Treatment: Wash the fixed cells with ice-cold PBS and treat with RNase A (20 µg/mL) for 30 minutes at 37°C.
-
PI Staining: Stain the cells with propidium iodide (PI) (20 µg/mL).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
Visualizations
References
- 1. The Maturing of Hormesis as a Credible Dose-Response Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormesis and Its Place in Nonmonotonic Dose–Response Relationships: Some Scientific Reality Checks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Facebook [cancer.gov]
- 11. mdpi.com [mdpi.com]
- 12. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. EMERGE Clinical Trial Phase 2A this compound Dose Escalation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. Phase II trial of this compound (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase I study of this compound (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Domatinostat Blood-Brain Barrier Permeability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studies involving Domatinostat, with a specific focus on considerations related to its permeability across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as 4SC-202) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which in turn results in chromatin remodeling and the altered transcription of various genes. This can induce several anti-cancer effects, including the expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1] this compound has also been shown to inhibit lysine-specific demethylase 1 (LSD1).
Q2: Is there any available data on the blood-brain barrier (BBB) permeability of this compound?
Q3: What are the physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for predicting its potential to cross the blood-brain barrier. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Weight | 447.51 g/mol | Selleck Chemicals |
| Formula | C23H21N5O3S | Selleck Chemicals |
| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | Selleck Chemicals |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (89 mg/mL, 198.87 mM). | Selleck Chemicals |
Q4: What signaling pathways are known to be affected by this compound?
This compound has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. Two notable pathways are:
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p53-Independent and -Dependent BAX Activation: In glioma stem cells, this compound has been observed to induce apoptosis through the upregulation of BAX expression. This occurs through both p53-dependent and -independent mechanisms, leading to the activation of the caspase cascade.[3]
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Wnt/β-catenin Pathway via FOXM1: this compound has been found to suppress the Wnt/β-catenin signaling pathway by downregulating the transcription factor FOXM1. This can inhibit cancer stem cell properties and sensitize cancer cells to chemotherapy.
Below are diagrams illustrating these pathways.
Troubleshooting Guides
Q5: We are not observing the expected cytotoxic effects of this compound in our in vitro cancer cell line model. What could be the issue?
Several factors could contribute to a lack of efficacy in in vitro experiments. Consider the following troubleshooting steps:
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Compound Solubility: this compound is insoluble in water and ethanol. Ensure it is properly dissolved in a suitable solvent like DMSO at an appropriate stock concentration. When diluting into your culture medium, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
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Cell Line Sensitivity: Not all cancer cell lines will be equally sensitive to this compound. We recommend performing a dose-response curve to determine the IC50 for your specific cell line.
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HDAC Expression Levels: The expression levels of class I HDACs can vary between cell lines. Consider verifying the expression of HDAC1, HDAC2, and HDAC3 in your cells via Western blot or qPCR.
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Assay Duration: The effects of HDAC inhibitors can be time-dependent. You may need to extend the incubation time to observe significant effects on cell viability or apoptosis.
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Compound Stability: Ensure the this compound solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q6: We are planning to assess this compound's BBB permeability in vitro and are unsure of the best model to use. What are the common approaches and potential pitfalls?
For in vitro assessment of BBB permeability, transwell assays are a common method. Here's a breakdown of considerations:
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Cell Type:
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Primary Endothelial Cells: Offer a more physiologically relevant model but can be difficult to culture and have limited passage numbers.
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Immortalized Cell Lines (e.g., hCMEC/D3): Are easier to culture and provide more reproducible results, but may not form as tight of a barrier as primary cells.
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Co-culture Models: Including astrocytes and pericytes can enhance the barrier function of the endothelial cells, providing a more in vivo-like environment.
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Barrier Integrity: It is crucial to validate the integrity of your in vitro BBB model. This can be done by:
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Transendothelial Electrical Resistance (TEER): Measuring the electrical resistance across the cell monolayer. Higher TEER values indicate a tighter barrier.
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Tracer Permeability: Assessing the passage of molecules with known low BBB permeability (e.g., FITC-dextran) across the monolayer.
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-
Troubleshooting Common Issues:
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Low TEER values: This could be due to incomplete cell monolayer formation, improper coating of the transwell inserts, or suboptimal cell culture conditions.
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High variability between wells: Can result from inconsistent cell seeding density or variations in the coating of the inserts.
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Tracer leakage in control wells: May indicate a compromised barrier. Ensure gentle handling of the transwell inserts and that the tracer itself is not toxic to the cells.
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Experimental Protocols
Q7: Can you provide a general protocol for an in vitro blood-brain barrier permeability assay using a transwell system?
This protocol provides a general framework. Specific cell types and reagents may require optimization.
Objective: To assess the permeability of this compound across an in vitro BBB model.
Materials:
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Transwell inserts (e.g., 0.4 µm pore size) and companion plates
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Brain microvascular endothelial cells (e.g., hCMEC/D3)
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Cell culture medium and supplements
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Coating material (e.g., collagen, fibronectin)
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This compound and a low-permeability fluorescent tracer (e.g., FITC-dextran)
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TEER measurement system
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Plate reader for fluorescence detection
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LC-MS/MS for this compound quantification
Methodology:
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Plate Coating: Coat the apical side of the transwell inserts with the appropriate extracellular matrix protein according to the manufacturer's instructions.
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Cell Seeding: Seed the brain microvascular endothelial cells onto the coated inserts at a high density to ensure the formation of a confluent monolayer.
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Monolayer Formation and Validation:
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Culture the cells for 3-5 days, or until a confluent monolayer is formed.
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Monitor the formation of the barrier by measuring the TEER daily. The TEER should plateau at a high value, indicating a stable barrier.
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Optionally, confirm monolayer integrity by staining for tight junction proteins (e.g., ZO-1, occludin).
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Permeability Assay:
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Wash the cells gently with a pre-warmed assay buffer (e.g., HBSS).
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Add the assay buffer containing this compound at the desired concentration to the apical (upper) chamber.
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In parallel wells, add the assay buffer containing the low-permeability tracer as a control for barrier integrity.
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At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
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Replace the collected volume with fresh assay buffer.
-
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Sample Analysis:
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Quantify the concentration of the fluorescent tracer in the basolateral samples using a plate reader.
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Quantify the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.
-
-
Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for this compound and the tracer molecule.
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Q8: What is a suitable in vivo method to determine the brain distribution of this compound?
An in vivo pharmacokinetic study in a rodent model is the standard approach to assess brain distribution.
Objective: To determine the brain and plasma concentrations of this compound over time and calculate the brain-to-plasma ratio.
Materials:
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Rodent model (e.g., mice or rats)
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This compound formulation for oral or intravenous administration
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Surgical tools for blood and tissue collection
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Homogenizer for brain tissue
-
LC-MS/MS for this compound quantification
Methodology:
-
Dosing: Administer this compound to the animals at the desired dose and route (e.g., oral gavage or intravenous injection).
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Sample Collection: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.
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Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
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Perfuse the animals with saline to remove blood from the brain.
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Harvest the brains and rinse with cold saline.
-
-
Sample Processing:
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Centrifuge the blood samples to obtain plasma.
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Weigh the brains and homogenize them in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from the plasma and brain homogenate samples.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
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Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and brain.
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Determine the brain-to-plasma concentration ratio at each time point and the overall brain-to-plasma AUC ratio.
-
References
Validation & Comparative
Domatinostat vs. Romidepsin (FK228): A Mechanistic Comparison in T-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanistic actions of two prominent histone deacetylase (HDAC) inhibitors, domatinostat and romidepsin (FK228), in the context of T-cell lymphoma. This analysis is supported by preclinical and clinical data to aid in research and development decisions.
At a Glance: Key Mechanistic and Clinical Differences
| Feature | This compound (4SC-202) | Romidepsin (FK228) |
| Primary Targets | Class I HDACs (HDAC1, 2, 3), Lysine-specific demethylase 1 (LSD1) | Class I HDACs (HDAC1, 2) |
| HDAC Inhibition (IC50) | HDAC1: 1.20 µM, HDAC2: 1.12 µM, HDAC3: 0.57 µM | HDAC1: 36 nM, HDAC2: 47 nM |
| Cell Cycle Effects | Induces a pronounced G2/M phase arrest | Can induce cell cycle arrest, but G2/M arrest is less prominent |
| Apoptosis Induction | Yes | Yes |
| Additional Mechanism | Microtubule destabilization | Primarily epigenetic modulation |
| Clinical Status in T-cell Lymphoma | Investigational | Approved for cutaneous T-cell lymphoma (CTCL) and previously for peripheral T-cell lymphoma (PTCL) |
Mechanism of Action: A Tale of Two Epigenetic Modulators
Both this compound and romidepsin exert their anti-tumor effects in T-cell lymphoma primarily through the inhibition of histone deacetylases (HDACs), leading to an accumulation of acetylated histones. This, in turn, alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest and apoptosis. However, key differences in their target specificity and additional mechanisms of action distinguish their cellular effects.
Romidepsin (FK228): A Potent and Selective Class I HDAC Inhibitor
Romidepsin is a potent, bicyclic peptide that selectively inhibits Class I HDACs, particularly HDAC1 and HDAC2, at nanomolar concentrations[1]. Its mechanism revolves around the accumulation of acetylated histones, which leads to the transcriptional activation of tumor suppressor genes and the repression of oncogenes. This epigenetic reprogramming induces cell cycle arrest and apoptosis in T-cell lymphoma cells[1][2][3][4]. The cellular action of romidepsin influences the cell cycle, apoptosis, and angiogenesis[1].
This compound: A Dual Inhibitor of Class I HDACs and LSD1 with a Twist
This compound is a novel, orally available small molecule that inhibits Class I HDACs (HDAC1, HDAC2, and HDAC3) at micromolar concentrations[5]. A key distinguishing feature of this compound is its additional activity against lysine-specific demethylase 1 (LSD1), another important epigenetic regulator[5][6]. LSD1 is known to be overexpressed in some cancers and contributes to oncogenesis by demethylating histone H3 on lysine 4 (H3K4), a mark associated with active transcription. By inhibiting both HDACs and LSD1, this compound offers a dual-pronged epigenetic attack.
Furthermore, preclinical studies in cutaneous T-cell lymphoma (CTCL) cell lines have revealed a unique aspect of this compound's mechanism: it can act as a microtubule-destabilizing agent[6][7]. This activity contributes to a pronounced G2/M phase cell cycle arrest, an effect not as significantly observed with romidepsin[6][7]. This suggests that this compound's anti-cancer effects may not be solely dependent on its epigenetic modulation but also involve direct interference with cytoskeletal dynamics.
Signaling Pathways and Cellular Processes
The inhibition of HDACs by both this compound and romidepsin triggers a cascade of downstream events affecting multiple signaling pathways crucial for T-cell lymphoma cell survival and proliferation.
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trials comparing this compound and romidepsin in T-cell lymphoma are not yet available. However, preclinical studies and individual clinical trial data provide insights into their relative efficacy.
Preclinical Data
A comparative study in six different CTCL cell lines demonstrated that both this compound and romidepsin potently induce cell death. However, cell death induced by this compound was preceded by a significant accumulation of cells in the G2/M phase of the cell cycle, a phenomenon less pronounced with romidepsin[6][7]. This study also suggested that the cytotoxic effects of this compound at certain concentrations occurred with minimal changes in histone acetylation and methylation, supporting the contribution of its microtubule-destabilizing activity[6][7].
| Drug | Cell Line | IC50 (Growth Inhibition) | Reference |
| This compound | Hut-78 (CTCL) | ~1 µM | [6] |
| Romidepsin | Hut-78 (CTCL) | ~1 nM | [6] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Clinical Data
Romidepsin has a more established clinical profile in T-cell lymphoma. It has demonstrated significant clinical activity in both CTCL and PTCL. In a pivotal phase 2 study in patients with relapsed or refractory PTCL, romidepsin achieved an overall response rate (ORR) of 25%, including a 15% complete response (CR) rate[8]. Another phase 2 trial in relapsed PTCL showed an ORR of 38%[7]. For CTCL, phase 2 studies have reported ORRs in the range of 34-35%[1].
This compound is currently in earlier stages of clinical development for T-cell lymphoma. A phase I trial in patients with advanced hematological malignancies, including T-cell lymphoma, showed that this compound was well-tolerated and demonstrated signs of anti-cancer activity[9]. Further clinical trials are needed to establish its efficacy in specific T-cell lymphoma subtypes and in comparison to other approved agents.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and romidepsin are provided below.
Histone Acetylation Assay (Western Blot)
This protocol is used to assess the level of histone acetylation in T-cell lymphoma cells following treatment with HDAC inhibitors.
Protocol Details:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-H3) overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Protocol Details:
-
Cell Preparation: Harvest and wash cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting the PI at 488 nm and detecting emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Protocol Details:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that supports polymerization.
-
Compound Addition: Add this compound, a known microtubule destabilizer (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), or a vehicle control to the reaction mixture.
-
Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance increases as tubulin polymerizes into microtubules.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of a compound indicates microtubule destabilization.
Conclusion
This compound and romidepsin are both promising therapeutic agents for T-cell lymphoma, operating through the inhibition of Class I HDACs. Romidepsin is a more potent and selective inhibitor of HDAC1 and HDAC2. In contrast, this compound offers a broader epigenetic inhibition profile by targeting both Class I HDACs and LSD1, and uniquely possesses microtubule-destabilizing activity. This latter property contributes to a distinct cell cycle arrest profile and may offer an advantage in certain contexts. Further head-to-head preclinical and clinical studies, particularly in peripheral T-cell lymphoma, are warranted to fully elucidate their comparative efficacy and to identify patient populations most likely to benefit from each agent. The choice between these agents in a clinical or research setting will likely depend on the specific T-cell lymphoma subtype, the desired mechanistic profile, and the evolving clinical data.
References
- 1. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Romidepsin for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Domatinostat: A Comparative Analysis of Efficacy Against Other Class I HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Domatinostat, a selective class I histone deacetylase (HDAC) inhibitor, with other prominent class I inhibitors: Entinostat, Mocetinostat, and Romidepsin. This analysis is supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key signaling pathways.
I. Comparative Efficacy and Potency
This compound demonstrates potent anti-tumor activity across a range of cancers. Its efficacy, along with other class I HDAC inhibitors, is often evaluated based on its inhibitory concentration (IC50) against specific HDAC isoforms and its performance in various cancer models.
Table 1: Comparative Potency (IC50) of Class I HDAC Inhibitors
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| This compound | 1200[1] | 1120[1] | 570[1] |
| Entinostat | 243[2] | 453[2] | 248[2] |
| Mocetinostat | 150[3] | 290[3] | 1660[3] |
| Romidepsin | 36[4][5] | 47[4][5] | - |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Table 2: Summary of Preclinical and Clinical Efficacy
| Inhibitor | Cancer Models/Clinical Trials | Key Efficacy Findings |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) xenografts, Glioma Stem Cells, Advanced Hematological Malignancies (Phase I), Advanced Melanoma (Phase Ib/II) | Sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cells.[6] Preferentially induces apoptosis in glioma stem cells.[2] Showed signs of antitumor activity in hematological malignancies.[7] Demonstrated clinical activity in advanced melanoma patients refractory to prior checkpoint inhibitor therapy.[8] |
| Entinostat | HER2-overexpressing breast cancer xenografts, Hormone receptor-positive advanced breast cancer (Phase III) | Enhances the efficacy of lapatinib in HER2+ breast cancer.[9] Significantly improved progression-free survival in combination with exemestane in HR+ advanced breast cancer.[10] |
| Mocetinostat | Non-small cell lung cancer (NSCLC) models, Prostate cancer xenografts, Relapsed Hodgkin's lymphoma (Phase II) | Upregulated PD-L1 and antigen presentation genes in NSCLC cell lines.[11] Reduced prostate cancer growth in an orthotopic xenograft model.[12] Showed clinical activity in heavily pretreated Hodgkin's lymphoma patients. |
| Romidepsin | T-cell lymphoma cell lines and xenografts, Bladder cancer models, Biliary tract cancer cells | Approved for the treatment of cutaneous and peripheral T-cell lymphoma.[13][14] Effective radiosensitizer in bladder cancer.[11] Induces apoptosis and reduces cell viability in biliary tract cancer cells.[15] |
II. Signaling Pathways and Mechanisms of Action
Class I HDAC inhibitors share a common mechanism of inducing histone hyperacetylation, leading to chromatin remodeling and the transcription of tumor suppressor genes.[16] This ultimately results in cell cycle arrest and apoptosis.[17] However, specific inhibitors can exhibit unique effects on cellular signaling pathways.
This compound Signaling Pathway
This compound has been shown to exert its effects, in part, by targeting the FOXM1 (Forkhead box protein M1) signaling pathway.[1][3][4][6][18][19] FOXM1 is a key transcription factor involved in cell proliferation, stem cell renewal, and DNA damage repair.[6][18] By downregulating FOXM1, this compound can inhibit cancer stem cell populations and sensitize cancer cells to chemotherapy.[3][6][18]
References
- 1. Mocetinostat - Wikipedia [en.wikipedia.org]
- 2. squjs.squ.edu.om [squjs.squ.edu.om]
- 3. selleckchem.com [selleckchem.com]
- 4. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Class I HDAC inhibitor mocetinostat induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Targets the FOXM1–Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. article.imrpress.com [article.imrpress.com]
- 19. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Domatinostat and PD-1 Inhibitors: A Synergistic Alliance in Cancer Immunotherapy
A comprehensive analysis of preclinical and clinical data reveals a potent synergistic effect between Domatinostat, a class I-selective histone deacetylase (HDAC) inhibitor, and PD-1 inhibitors in enhancing anti-tumor immunity. This combination has shown promise in overcoming resistance to checkpoint blockade by modulating the tumor microenvironment and augmenting the efficacy of immunotherapy.
This compound, an orally administered small molecule, works by selectively inhibiting HDAC enzymes, which play a crucial role in gene expression regulation.[1] By inhibiting these enzymes, this compound can alter the tumor and its microenvironment, making it more recognizable and susceptible to the immune system.[2] Programmed cell death protein 1 (PD-1) inhibitors are a cornerstone of cancer immunotherapy, reinvigorating exhausted T cells to attack cancer cells. However, a significant number of patients do not respond to PD-1 inhibitor monotherapy. The combination of this compound with PD-1 inhibitors aims to address this challenge by creating a more favorable tumor microenvironment for an effective anti-tumor immune response.
Quantitative Analysis of Synergistic Effects
Preclinical and clinical studies have provided quantitative evidence supporting the synergistic anti-tumor activity of the this compound and PD-1 inhibitor combination.
Preclinical Efficacy in Syngeneic Mouse Models
A pivotal preclinical study investigated the combination in two distinct syngeneic mouse tumor models: the CT26 model, characterized by low levels of cytotoxic T lymphocytes (CTLs), and the C38 model, with high CTL infiltration.[3][4]
| Treatment Group | Mean Tumor Volume (mm³) - CT26 Model | Event-Free Survival Rate - C38 Model | Response Rate (%) - C38 Model |
| Vehicle | Not explicitly stated, used as control | ~10% | Not explicitly stated |
| This compound | Significantly decreased vs. vehicle | 10% | 10% |
| Anti-PD-1 | No significant reduction | 10% | 25% |
| This compound + Anti-PD-1 | Substantially augmented anti-tumor effect | Significantly prolonged | 65% |
| This compound + Anti-PD-1 + Anti-LAG3 | Highest anti-tumor activity | Not explicitly stated | Not explicitly stated |
Data synthesized from Bretz et al., Journal for ImmunoTherapy of Cancer, 2019.[3][4]
In the CTL-low CT26 model, this compound monotherapy increased the infiltration of CTLs and CD4+ T cells by approximately 8-fold and 3-fold, respectively.[3] The combination with a PD-1 inhibitor resulted in a significant prolongation of survival, with 10% of animals becoming tumor-free.[5] In the CTL-high C38 model, the combination therapy demonstrated a remarkable increase in the response rate to 65%, compared to 10% for this compound and 25% for anti-PD-1 monotherapy.[3] Furthermore, a triple combination of this compound, anti-PD-1, and anti-LAG3 showed the highest anti-tumor activity.[3]
Clinical Efficacy in Advanced Cancer Patients
Clinical trials have begun to translate these preclinical findings into benefits for patients with advanced cancers.
SENSITIZE Trial (NCT03278665): Advanced Melanoma
This Phase Ib/II study evaluated this compound in combination with the PD-1 inhibitor pembrolizumab in patients with advanced melanoma who were refractory to prior checkpoint inhibitor therapy.[4][5][6]
| Efficacy Endpoint | Result |
| Disease Control Rate | 30% |
| Objective Response Rate | 1 complete response, 2 confirmed partial responses |
| Stable Disease | 9 patients (6 confirmed) |
Data from the Phase Ib portion of the SENSITIZE trial.[7][8]
The combination was found to be safe and well-tolerated, with observed clinical activity in a heavily pretreated patient population.[7][8]
EMERGE Trial (NCT03812796): Gastrointestinal Cancers
This Phase II trial assessed this compound with the anti-PD-L1 antibody avelumab in patients with advanced mismatch repair proficient (MMRp) oesophagogastric (OGA) and colorectal cancer (CRC).[9]
| Patient Cohort | Best Objective Response Rate (ORR) during 6 months | Median Duration of Disease Control |
| Oesophagogastric Adenocarcinoma (OGA) | 22.2% | 11.3 months |
| Colorectal Cancer (CRC) | No responses observed | Not applicable |
Data from the EMERGE trial.[9]
The combination showed promising activity in the OGA cohort, meeting the criteria to expand the trial, while it was not effective in the CRC cohort.[9]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and PD-1 inhibitors is rooted in their complementary mechanisms of action that modulate the tumor microenvironment to favor an anti-tumor immune response.
Caption: Mechanism of Synergy between this compound and PD-1 Inhibition.
Experimental Protocols
The following sections outline the methodologies employed in the key preclinical studies to quantify the synergistic effects of this compound and PD-1 inhibitors.
In Vivo Syngeneic Mouse Models
The anti-tumor efficacy of this compound in combination with a PD-1 inhibitor was evaluated in immunocompetent mice bearing syngeneic tumors.[3][4]
-
Animal Models: BALB/c mice were used for the CT26 colon carcinoma model (CTL-low), and C57BL/6 mice were used for the C38 colon adenocarcinoma model (CTL-high).
-
Tumor Cell Implantation: Mice were subcutaneously inoculated with a suspension of tumor cells (e.g., 2 x 10^5 CT26 cells) in the flank.
-
Treatment Regimen:
-
This compound was administered orally, typically on a daily schedule.
-
Anti-mouse PD-1 antibody (or isotype control) was administered intraperitoneally, often on a schedule such as days 9, 12, and 15 post-tumor implantation.
-
-
Efficacy Readouts:
-
Tumor volume was measured regularly using calipers, calculated with the formula: (length x width^2) / 2.
-
Survival was monitored, and mice were euthanized when tumors reached a predetermined size.
-
At the end of the study, tumors were often excised for further analysis.
-
Caption: General workflow for in vivo preclinical studies.
Flow Cytometry for Immune Cell Profiling
Flow cytometry was used to quantify the infiltration of various immune cell populations within the tumor microenvironment.[3][4]
-
Tumor Digestion: Excised tumors were mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension was incubated with a cocktail of fluorescently labeled antibodies targeting specific cell surface markers of immune cells (e.g., CD8 for cytotoxic T cells, CD4 for helper T cells, FOXP3 for regulatory T cells).
-
Data Acquisition: Stained cells were analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data was analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
RNA-seq was employed to analyze changes in gene expression within the tumor microenvironment following treatment.[3][4]
-
RNA Extraction: Total RNA was extracted from tumor tissue.
-
Library Preparation: RNA-seq libraries were prepared from the extracted RNA. This process involves converting RNA to cDNA, fragmenting it, and adding sequencing adapters.
-
Sequencing: The prepared libraries were sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data was processed through a bioinformatics pipeline to:
-
Align the sequencing reads to a reference genome.
-
Quantify the expression level of each gene.
-
Identify differentially expressed genes between treatment groups.
-
Perform pathway analysis to understand the biological processes affected by the treatment.
-
Conclusion
The combination of this compound and PD-1 inhibitors represents a promising therapeutic strategy to enhance the efficacy of immunotherapy, particularly in patients who are resistant to checkpoint blockade alone. Preclinical data robustly demonstrates the synergistic anti-tumor effects of this combination, driven by this compound's ability to remodel the tumor microenvironment and increase tumor immunogenicity. Early clinical trial results are encouraging, showing manageable safety and signs of clinical activity in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination across various cancer types.
References
- 1. Phase II trial of this compound (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to analyze immune cells in the tumor microenvironment by transcriptome using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 4. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]
- 7. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Domatinostat's Impact on FOXM1: A Comparative Guide to siRNA, shRNA, and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the inhibitory effect of Domatinostat on the proto-oncogenic transcription factor FOXM1. This document outlines the use of siRNA and shRNA-mediated gene silencing as direct validation techniques and explores alternative methods such as overexpression, luciferase reporter assays, and chromatin immunoprecipitation (ChIP)-qPCR.
This compound, a class I histone deacetylase (HDAC) inhibitor, has emerged as a promising anti-cancer agent. One of its key mechanisms of action is the downregulation of Forkhead box M1 (FOXM1), a transcription factor pivotal in tumor progression and therapeutic resistance.[1][2] Validating this specific molecular effect is crucial for the clinical development of this compound and for understanding its therapeutic potential. This guide details and compares the experimental approaches to confirm that this compound's effects are indeed mediated through the suppression of FOXM1.
Comparison of Validation Methodologies
The following table summarizes the key aspects of different experimental approaches to validate the on-target effect of this compound on FOXM1.
| Validation Method | Principle | Key Advantages | Key Limitations | Typical Downstream Readouts |
| siRNA (small interfering RNA) | Transiently silences FOXM1 expression by mediating the degradation of its mRNA. | High specificity, rapid and efficient knockdown, relatively low cost. | Transient effect, potential for off-target effects, delivery can be challenging in some cell types. | Western Blot, RT-qPCR for FOXM1 and its target genes (e.g., survivin), cell viability assays. |
| shRNA (short hairpin RNA) | Stable, long-term silencing of FOXM1 expression through viral vector integration and continuous shRNA production. | Stable and long-term knockdown, suitable for in vivo studies. | Potential for insertional mutagenesis, more complex and time-consuming to generate stable cell lines. | Western Blot, RT-qPCR, long-term cell proliferation assays, in vivo tumor growth studies. |
| FOXM1 Overexpression | Introduction of an external copy of the FOXM1 gene to counteract the inhibitory effect of this compound. | Directly demonstrates that replenishing FOXM1 can rescue the phenotype induced by this compound. | Potential for non-physiological levels of protein expression, which may lead to artifacts. | Cell viability assays, analysis of downstream target gene expression. |
| Luciferase Reporter Assay | Quantifies the transcriptional activity of FOXM1 by measuring the light produced from a reporter gene driven by a FOXM1-responsive promoter. | Direct measure of FOXM1 transcriptional activity, high sensitivity and quantitative nature. | Indirect measure of FOXM1 protein levels, requires generation of specific reporter constructs. | Luminescence measurement. |
| ChIP-qPCR | Determines the occupancy of FOXM1 on the promoter regions of its target genes. | Provides direct evidence of FOXM1 binding to DNA and how it is affected by this compound. | Technically demanding, requires specific and high-quality antibodies. | qPCR analysis of immunoprecipitated DNA. |
Quantitative Data Summary
The following tables present a summary of quantitative data from representative studies, illustrating the effects of this compound on FOXM1 expression and the validation of this effect using siRNA.
Table 1: Effect of this compound on FOXM1 and Survivin Expression in Ovarian Cancer Cells[1]
| Cell Line | Treatment | Relative FOXM1 mRNA Expression (normalized to control) | Relative FOXM1 Protein Expression (normalized to control) | Relative Survivin mRNA Expression (normalized to control) | Relative Survivin Protein Expression (normalized to control) |
| TOV21G | This compound (200 nM) | ~0.6 | ~0.5 | ~0.7 | ~0.6 |
| This compound (500 nM) | ~0.4 | ~0.3 | ~0.5 | ~0.4 | |
| SKOV3 | This compound (200 nM) | ~0.7 | ~0.6 | ~0.8 | ~0.7 |
| This compound (500 nM) | ~0.5 | ~0.4 | ~0.6 | ~0.5 |
Table 2: Effect of FOXM1 siRNA Knockdown on FOXM1 and Survivin Expression in Ovarian Cancer Cells[1]
| Cell Line | Transfection | Relative FOXM1 Protein Expression (normalized to control) | Relative Survivin Protein Expression (normalized to control) |
| TOV21G | siFOXM1 #2 | ~0.3 | ~0.4 |
| siFOXM1 #3 | ~0.2 | ~0.3 | |
| SKOV3 | siFOXM1 #2 | ~0.4 | ~0.5 |
| siFOXM1 #3 | ~0.3 | ~0.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA-Mediated Knockdown of FOXM1
This protocol is adapted from Morita et al., 2023.[1]
-
Cell Culture: Ovarian cancer cell lines (e.g., TOV21G, SKOV3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
siRNA Transfection:
-
Cells are seeded in 6-well plates to reach 50-60% confluency at the time of transfection.
-
Two different siRNAs targeting distinct regions of FOXM1 mRNA and a non-targeting control siRNA are used.
-
siRNA is diluted in serum-free medium and mixed with a transfection reagent (e.g., Lipofectamine RNAiMAX).
-
The siRNA-lipid complex is added to the cells and incubated for 48-72 hours.
-
-
Validation of Knockdown:
-
RT-qPCR: Total RNA is extracted, reverse transcribed to cDNA, and FOXM1 mRNA levels are quantified by real-time PCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., ACTB).
-
Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies against FOXM1 and a loading control (e.g., GAPDH).
-
This compound Treatment and Analysis
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-500 nM) for a specified duration (e.g., 72 hours).
-
Analysis of Protein and mRNA Expression:
-
Following treatment, cells are harvested for RNA and protein extraction.
-
RT-qPCR and Western blot analysis are performed as described above to measure the levels of FOXM1 and its downstream targets like survivin.
-
FOXM1 Overexpression
This protocol is based on the methodology described by Cialdella et al., 2022.[2]
-
Plasmid Transfection: A plasmid containing the full-length coding sequence of FOXM1 is transfected into the target cells using a suitable transfection reagent (e.g., Lipofectamine). An empty vector is used as a control.
-
Co-treatment with this compound: Transfected cells are treated with this compound.
-
Phenotypic and Molecular Analysis: The effect of FOXM1 overexpression on rescuing the this compound-induced phenotype (e.g., reduced cell viability) is assessed. Changes in the expression of downstream target genes are also analyzed.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating this compound's effect on FOXM1 and the underlying signaling pathway.
Caption: Experimental workflow for siRNA-mediated validation.
Caption: this compound-FOXM1 signaling pathway.
Conclusion
Validating the inhibitory effect of this compound on FOXM1 is a critical step in its development as a targeted cancer therapy. While siRNA provides a rapid and effective method for transient validation, shRNA offers a more stable and long-term solution suitable for in vivo studies. Alternative approaches such as FOXM1 overexpression, luciferase reporter assays, and ChIP-qPCR provide complementary data to build a robust and comprehensive understanding of this compound's mechanism of action. The choice of method will depend on the specific research question, available resources, and the desired depth of mechanistic insight. This guide provides the necessary framework for researchers to design and execute rigorous validation studies.
References
- 1. This compound Targets the FOXM1–Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Inhibition of FOXM1 Expression and Viability of High-grade Meningioma Cells by this compound-mediated Dual Targeting of HDAC1 and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Domatinostat vs. Panobinostat: A Comparative Efficacy Guide in Hematological Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent histone deacetylase (HDAC) inhibitors, domatinostat and panobinostat, in the context of hematological cancer cell lines. The information presented is collated from preclinical studies to aid in research and development decisions.
At a Glance: Key Differences
| Feature | This compound (4SC-202) | Panobinostat (LBH589) |
| HDAC Inhibition | Selective Class I HDAC inhibitor (HDAC1, 2, 3)[1] | Pan-HDAC inhibitor (Class I, II, and IV)[2][3] |
| Additional Targets | Lysine-specific demethylase 1 (LSD1)[1] | - |
| Potency | Higher nanomolar to low micromolar (µM) range[1] | Low nanomolar (nM) range[4][5] |
| Reported Mechanisms of Action | Downregulation of the FOXM1 pathway[6][7][8][9] | Inhibition of the aggresome pathway[2][3][10][11] |
Quantitative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and panobinostat in various hematological cancer cell lines. It is important to note that the data for each compound are derived from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line Type | IC50 (µM) | Reference |
| Various Human Cancer Cell Lines (Mean) | 0.7 | [1] |
| Urothelial Carcinoma Cell Lines | 0.15 - 0.51 | [12] |
Table 2: IC50 Values of Panobinostat in Hematological Cancer Cell Lines
| Tumor Type | Cell Line | IC50 (nM) ± SD | Reference |
| Burkitt lymphoma | Raji | 4.85 ± 0.57 | [13] |
| Ramos | 3.10 ± 3.49 | [13] | |
| Diffuse large B-cell lymphoma | OCI-LY1 | 78.08 ± 9.62 | [13] |
| SUDHL-4 | 9.95 ± 4.02 | [13] | |
| Mantle cell lymphoma | Jeko-1 | 4.70 ± 0.67 | [13] |
| Multiple myeloma | MM1s | 2.86 ± 0.49 | [13] |
| RPMI-8226 | 1.71 ± 0.82 | [13] | |
| Acute myeloid leukemia | MV4-11 | 4.62 ± 2.37 | [13] |
| MOLM-13 | 4.74 ± 1.71 | [13] | |
| Chronic myeloid leukemia | LAMA84 | 28.7 ± 3.05 | [13] |
| K562 | 14.53 ± 1.85 | [13] | |
| B-cell acute lymphoblastic leukemia | BL-2 | 8.82 ± 0.24 | [13] |
| Cutaneous T-cell lymphoma | HH | 1.8 |
Signaling Pathways and Mechanisms of Action
This compound and panobinostat, while both targeting HDACs, exhibit distinct mechanisms that contribute to their anti-cancer effects.
This compound and the FOXM1 Pathway
This compound, a selective inhibitor of Class I HDACs and LSD1, has been shown to downregulate the expression of the transcription factor Forkhead Box M1 (FOXM1).[6][7][8][9] FOXM1 is a key regulator of cell cycle progression and is often overexpressed in cancer, promoting proliferation and survival. By inhibiting HDAC1 and HDAC2, which are involved in the transcriptional regulation of FOXM1, this compound leads to cell cycle arrest and apoptosis in cancer cells.
This compound-mediated inhibition of the FOXM1 pathway.
Panobinostat and the Aggresome Pathway
Panobinostat, a pan-HDAC inhibitor, has a significant impact on protein degradation pathways, particularly the aggresome pathway.[2][3][10][11] In many hematological malignancies, such as multiple myeloma, cancer cells produce large amounts of misfolded proteins. When the proteasome is overwhelmed, these proteins are transported via microtubules to form an aggresome, which is then cleared by autophagy. Panobinostat inhibits HDAC6, a key enzyme in this process, leading to the accumulation of toxic protein aggregates and ultimately apoptosis.
Panobinostat-mediated inhibition of the aggresome pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of HDAC inhibitors like this compound and panobinostat in hematological cancer cell lines.
Cell Viability Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of the compounds on suspension cells.
Materials:
-
Hematological cancer cell lines (e.g., MOLM-13, MV4-11 for AML; RPMI-8226 for multiple myeloma)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Panobinostat stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the suspension cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.[14]
-
Compound Treatment: Prepare serial dilutions of this compound and panobinostat in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Targets the FOXM1-Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]
- 10. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Therapeutic Potential of the Novel Isotype Specific HDAC Inhibitor 4SC-202 in Urothelial Carcinoma Cell Lines | springermedizin.de [springermedizin.de]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. texaschildrens.org [texaschildrens.org]
Validating RNA-seq differential gene expression from Domatinostat with qPCR
For researchers, scientists, and drug development professionals investigating the epigenetic modulator Domatinostat, this guide provides a comparative framework for validating differential gene expression data obtained from RNA-sequencing (RNA-seq) with quantitative real-time polymerase chain reaction (qPCR).
This compound, a selective inhibitor of class I histone deacetylases (HDACs) and Lysine-specific histone demethylase 1 (LSD1), has demonstrated potent anti-tumor effects by inducing cell cycle arrest, apoptosis, and enhancing immunogenicity in various cancer models.[1][2][3] High-throughput RNA-seq is a powerful tool for elucidating the global transcriptomic changes induced by this compound. However, to ensure the accuracy and reliability of these findings, particularly for key target genes, orthogonal validation using a targeted approach like qPCR is considered the gold standard.[4][5] This guide outlines the experimental workflow, data comparison, and key considerations for this validation process.
Comparing RNA-Seq and qPCR for Gene Expression Analysis
| Feature | RNA-Sequencing (RNA-Seq) | Quantitative PCR (qPCR) |
| Scope | Transcriptome-wide (unbiased) | Targeted (hypothesis-driven) |
| Output | Relative abundance of all transcripts (e.g., FPKM, TPM) | Relative quantification of specific transcripts (e.g., ΔΔCt) |
| Discovery Potential | High (discovery of novel transcripts and isoforms) | Low (limited to pre-selected targets) |
| Sensitivity | High, but can be lower for low-abundance transcripts | Very high, ideal for detecting subtle expression changes |
| Throughput | High (thousands of genes simultaneously) | Low to moderate (typically 1-100s of genes) |
| Cost per Sample | Higher | Lower |
| Data Analysis | Complex bioinformatic pipelines | Relatively straightforward |
| Primary Use with this compound | Identifying global gene expression changes and affected pathways. | Validating the expression of key differentially expressed genes. |
Expected Concordance of this compound-Induced Gene Expression Changes
When validating RNA-seq data with qPCR, a high degree of correlation is expected for the direction and magnitude of fold changes in gene expression. The following table provides an illustrative comparison of hypothetical data for genes known to be affected by this compound, such as those involved in antigen presentation and apoptosis.[1][6][7]
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Concordance | Biological Role |
| TAP1 | 2.5 | 2.3 | High | Antigen Processing |
| LMP2 | 2.1 | 1.9 | High | Antigen Processing |
| BAX | 1.8 | 2.0 | High | Pro-apoptotic |
| CDKN1A (p21) | 3.0 | 3.2 | High | Cell Cycle Arrest |
| HDAC1 | -1.5 | -1.7 | High | Drug Target |
| Housekeeping Gene (e.g., GAPDH) | 0.0 | 0.0 | N/A | Normalization Control |
Experimental Protocols
A meticulous experimental design is crucial for obtaining reliable and reproducible data. The following protocols outline the key steps for RNA-seq analysis of cells treated with this compound and the subsequent validation by qPCR.
This compound Treatment and RNA Extraction
-
Cell Culture: Plate cancer cells (e.g., Merkel cell carcinoma, glioblastoma, or colorectal cancer cell lines) at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
RNA Isolation: Harvest the cells and isolate total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is essential for both RNA-seq and qPCR.
RNA-Sequencing and Bioinformatic Analysis
-
Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis between this compound-treated and control samples to identify up- and down-regulated genes.
-
qPCR Validation
-
Gene Selection: Choose a set of genes for validation based on the RNA-seq results. Include genes with varying expression levels and fold changes, as well as at least one stably expressed housekeeping gene for normalization.[4]
-
Primer Design: Design and validate qPCR primers for the selected target and housekeeping genes.
-
cDNA Synthesis: Reverse transcribe an aliquot of the same RNA samples used for RNA-seq into cDNA using a high-capacity cDNA synthesis kit.[8]
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green or TaqMan-based master mix, the cDNA template, and the specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between the this compound-treated and control samples.
-
Correlation Analysis: Compare the log2 fold changes obtained from RNA-seq and qPCR to assess the concordance of the results.
Visualizing the Workflow and Biological Impact
Diagrams can effectively illustrate the experimental process and the biological pathways affected by this compound.
References
- 1. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biostate.ai [biostate.ai]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qPCR validation of RNAseq data [bio-protocol.org]
Cross-validation of Domatinostat's anti-tumor activity in different xenograft models
Domatinostat (4SC-202) is an orally bioavailable, selective class I histone deacetylase (HDAC) inhibitor that has demonstrated potential antineoplastic activity across a range of preclinical cancer models.[1][2] By inhibiting class I HDACs (HDAC1, 2, and 3), this compound leads to an accumulation of acetylated histones, which induces chromatin remodeling and the expression of tumor suppressor genes, ultimately resulting in tumor cell apoptosis and inhibition of proliferation.[1] This guide provides a comparative overview of this compound's anti-tumor effects in various xenograft models, supported by experimental data and detailed protocols.
Data Presentation: this compound Efficacy in Xenograft Models
The following table summarizes the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents, across different cancer types investigated in xenograft and syngeneic models.
| Cancer Type | Xenograft/Syngeneic Model | Treatment Regimen | Key Findings |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PANC1 & PANC28 Xenografts | This compound + Gemcitabine/nab-paclitaxel | Statistically significant decrease in tumor growth compared to chemotherapy alone; sensitization is mediated by targeting the cancer stem cell (CSC) compartment.[3] |
| Colon Carcinoma (CTL-low) | CT26 Syngeneic Model | This compound Monotherapy | Significantly reduced tumor volume by 34% compared to the control group.[4] |
| Colon Carcinoma (CTL-low) | CT26 Syngeneic Model | This compound + anti-PD-L1 | Further reduced tumor volumes beyond this compound monotherapy, resulting in prolonged event-free survival.[4] |
| Colon Carcinoma (CTL-high) | C38 Syngeneic Model | This compound Monotherapy | Prolonged median event-free survival from 37 days (vehicle) to 57.5 days.[4] |
| Colon Carcinoma (CTL-high) | C38 Syngeneic Model | This compound + anti-PD-1 | High antitumor activity observed, superior to anti-PD-1 monotherapy.[4] |
| Colon Carcinoma (CTL-high) | C38 Syngeneic Model | This compound + anti-4-1BB | Significantly decreased tumor volumes, leading to tumor responses in 70% of animals (14/20).[4] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 Xenograft | This compound Monotherapy (120 mg/kg p.o.) | Demonstrated pronounced and robust anti-tumor activity.[2] |
| Colon Carcinoma | RKO27 Xenograft | This compound Monotherapy (120 mg/kg p.o.) | Showed pronounced and robust anti-tumor activity.[2] |
| Glioma | Glioma Stem Cell (GSC) Models | This compound Monotherapy | Preferentially targets GSCs over differentiated progeny, inducing apoptosis and impairing self-renewal capacity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited xenograft studies.
1. Pancreatic Cancer Xenograft Study (PANC1 & PANC28) [3]
-
Animal Model: Athymic (nu/nu) mice.
-
Cell Lines: PANC1 and PANC28 human pancreatic ductal adenocarcinoma cells.
-
Tumor Implantation: Cells were injected subcutaneously into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Gemcitabine/nab-paclitaxel (GemNP) doublet alone
-
This compound in combination with GemNP
-
-
Drug Administration: this compound was administered orally. Gemcitabine and nab-paclitaxel were administered via standard routes for these agents.
-
Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were excised for further analysis, including evaluation of cancer stem cell markers and apoptosis.
2. Syngeneic Model Immunotherapy Studies (CT26 & C38) [4][6]
-
Animal Model: Syngeneic mouse models (e.g., BALB/c for CT26).
-
Tumor Cell Lines:
-
CT26: A colon carcinoma model with low intrinsic response to checkpoint inhibitors and low cytotoxic T-lymphocyte (CTL) infiltration ("CTL-low").
-
C38: A colon carcinoma model with a higher level of pre-existing T-cell infiltration ("CTL-high").
-
-
Tumor Implantation: Tumor cells were implanted subcutaneously.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Checkpoint inhibitor monotherapy (e.g., anti-PD-1, anti-PD-L1)
-
Agonistic antibody monotherapy (e.g., anti-4-1BB)
-
This compound in combination with immunotherapy agents
-
-
Drug Administration: this compound was administered orally. Antibodies were administered via intraperitoneal injection.
-
Endpoint Analysis: Tumor volumes were monitored to assess anti-tumor activity. Event-free survival was recorded. Tumors and spleens were harvested for immunophenotyping via flow cytometry and RNA-seq analysis to assess changes in the tumor immune microenvironment (TIME).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound primarily functions by inhibiting class I HDACs. This action prevents the removal of acetyl groups from histones, leading to a more open chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including critical tumor suppressors, which can halt the cell cycle and induce apoptosis. In specific contexts, such as pancreatic cancer, this compound has been shown to down-modulate the transcription factor FOXM1, which is crucial for stemness and redox homeostasis in cancer stem cells.[3]
Caption: this compound's mechanism via HDAC inhibition.
General Xenograft Experimental Workflow
The process of conducting a xenograft study involves several key steps, from implanting human tumor cells into an immunodeficient mouse to analyzing the treatment effects on tumor growth. This workflow is fundamental to preclinical oncology research.
Caption: Typical workflow for a xenograft anti-tumor study.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Domatinostat's effects on cancer stem cells vs. differentiated cancer cells
For Immediate Publication
A comprehensive review of preclinical data reveals Domatinostat, a class I histone deacetylase (HDAC) inhibitor, demonstrates preferential cytotoxicity towards cancer stem cells (CSCs) while largely sparing their differentiated counterparts. This guide synthesizes key findings on the differential effects of this compound on cell viability, apoptosis, and cell cycle regulation in these distinct cancer cell populations, supported by experimental data and detailed methodologies.
Cancer stem cells, a subpopulation of tumor cells with self-renewal and tumor-initiating capabilities, are often implicated in therapy resistance and disease recurrence.[1][2][3][4] Emerging evidence highlights that these cells possess unique vulnerabilities that can be exploited for therapeutic intervention.[2][4] this compound (4SC-202) has emerged as a promising agent that selectively targets these vulnerabilities in CSCs.[2][3][4][5]
Preferential Inhibition of Cancer Stem Cell Viability
Studies consistently demonstrate that this compound more effectively reduces the viability of cancer stem cells compared to their differentiated progeny. In glioma stem cells (GSCs), this compound treatment leads to a significant reduction in metabolic viability and a lower count of viable cells at concentrations that have minimal to no effect on differentiated glioma cells (dGSCs) or normal human fibroblasts.[2][5][6]
Table 1: Comparative Effect of this compound on Cell Viability
| Cell Line | Cell Type | Assay | This compound Concentration (µM) | % Viability (relative to control) |
| GS-Y01 | Glioma Stem Cell | WST Assay | 1 | ~60% |
| dGS-Y01 | Differentiated Glioma Cell | WST Assay | 1 | ~95% |
| GS-Y03 | Glioma Stem Cell | WST Assay | 1 | ~50% |
| dGS-Y03 | Differentiated Glioma Cell | WST Assay | 1 | ~100% |
| TGS01 | Glioma Stem Cell | WST Assay | 1 | ~70% |
| dTGS01 | Differentiated Glioma Cell | WST Assay | 1 | ~95% |
| IMR90 | Normal Human Fibroblast | WST Assay | 1 | ~100% |
| GS-Y01 | Glioma Stem Cell | Trypan Blue Exclusion | 1 | ~40% |
| dGS-Y01 | Differentiated Glioma Cell | Trypan Blue Exclusion | 1 | ~100% |
| GS-Y03 | Glioma Stem Cell | Trypan Blue Exclusion | 1 | ~30% |
| dGS-Y03 | Differentiated Glioma Cell | Trypan Blue Exclusion | 1 | ~95% |
Data compiled from studies on glioma stem cells. The results show a marked decrease in the viability of GSCs upon treatment with 1 µM this compound, while differentiated and normal cells remain largely unaffected.[6]
Selective Induction of Apoptosis in Cancer Stem Cells
The primary mechanism behind this compound's preferential cytotoxicity towards CSCs is the induction of apoptosis.[2][4][5] In glioma stem cells, this compound treatment leads to a significant increase in the sub-G1 cell population, indicative of DNA fragmentation, a hallmark of apoptosis.[3][5] This is further substantiated by the activation of the caspase pathway, evidenced by the cleavage of caspase-3 and PARP.[3][5] In contrast, this compound does not induce significant apoptosis in differentiated cancer cells.[3][5]
Table 2: Differential Induction of Apoptosis by this compound
| Cell Line | Cell Type | This compound Concentration (µM) | % Sub-G1 Population (Apoptotic Cells) |
| GS-Y01 | Glioma Stem Cell | 0 | ~2% |
| 0.5 | ~25% | ||
| 1 | ~45% | ||
| dGS-Y01 | Differentiated Glioma Cell | 0 | ~1% |
| 1 | ~2% | ||
| GS-Y03 | Glioma Stem Cell | 0 | ~3% |
| 0.5 | ~30% | ||
| 1 | ~50% | ||
| dGS-Y03 | Differentiated Glioma Cell | 0 | ~2% |
| 1 | ~3% | ||
| TGS01 | Glioma Stem Cell | 0 | ~4% |
| 1 | ~20% | ||
| dTGS01 | Differentiated Glioma Cell | 0 | ~3% |
| 1 | ~4% |
Flow cytometry analysis of propidium iodide-stained glioma cells demonstrates a dose-dependent increase in the sub-G1 population in GSCs treated with this compound for 72 hours, with minimal changes observed in their differentiated counterparts.[5]
Divergent Effects on Cell Cycle Progression
While this compound is known to induce a G2/M cell cycle arrest in some cancer cell lines, its effect on glioma stem cells is more nuanced.[7] In one GSC line (TGS01), an increase in the G2/M population was observed alongside an increase in the sub-G1 population.[3][5] However, in other GSC lines, the predominant effect was a dramatic increase in the sub-G1 apoptotic population without a significant G2/M arrest.[5] Importantly, this compound caused no significant alterations in the cell cycle distribution of differentiated glioma cells.[2][5]
Table 3: Comparative Cell Cycle Analysis
| Cell Line | Cell Type | This compound Concentration (µM) | % G0/G1 | % S | % G2/M |
| TGS01 | Glioma Stem Cell | 0 | ~65% | ~25% | ~10% |
| 1 | ~55% | ~15% | ~20% | ||
| dTGS01 | Differentiated Glioma Cell | 0 | ~80% | ~10% | ~10% |
| 1 | ~79% | ~11% | ~10% |
Cell cycle analysis of the TGS01 glioma stem cell line shows a decrease in the G0/G1 and S phases with a corresponding increase in the G2/M phase after 72 hours of treatment with 1 µM this compound. In contrast, the cell cycle profile of the differentiated dTGS01 cells remains largely unchanged.[5]
Unraveling the Signaling Pathways
This compound's selective action on CSCs is rooted in its ability to modulate specific signaling pathways. In glioma stem cells, this compound induces apoptosis through both p53-dependent and -independent upregulation of the pro-apoptotic protein BAX.[8] This leads to the activation of the intrinsic apoptotic cascade.
In pancreatic cancer stem cells, this compound has been shown to downregulate the transcription factor FOXM1.[9][10][11] FOXM1 is crucial for stemness, oxidative stress modulation, and DNA repair.[9][11] By inhibiting FOXM1, this compound increases mitochondrial and cellular oxidative stress, leading to apoptosis in the CSC compartment.[9][11][12]
Caption: Signaling pathways affected by this compound in CSCs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's effects.
Experimental Workflow Overview
Caption: Workflow for comparing this compound's effects.
Cell Viability Assessment: WST-1 Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cancer stem cells and differentiated cancer cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 µM) or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[13]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours at 37°C.[14]
-
Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader.[13][14] The absorbance is directly proportional to the number of viable cells.
Viable Cell Counting: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[15]
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the cell suspension into a hemocytometer and count the number of unstained (viable) and blue-stained (non-viable) cells under a microscope.[15][16]
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[15]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic and necrotic cells.
-
Cell Collection: After this compound treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[17] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[17]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Harvesting and Fixation: Harvest approximately 1 x 106 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[19]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and incubate for 30 minutes at 37°C.[20]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[19]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[21]
Protein Expression Analysis: Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, BAX, FOXM1, and a loading control like GAPDH) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22] The intensity of the bands corresponds to the level of protein expression.
Conclusion
The available data strongly indicate that this compound has a preferential and potent inhibitory effect on cancer stem cells compared to their differentiated counterparts. This selectivity is primarily driven by the induction of apoptosis through the modulation of key signaling pathways involved in cell survival and stemness. These findings underscore the potential of this compound as a targeted therapy to eliminate the CSC population, which is critical for overcoming drug resistance and preventing tumor recurrence. Further research and clinical investigations are warranted to fully elucidate its therapeutic efficacy in various cancer types.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. mdpi.com [mdpi.com]
- 3. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation [iris.unicampania.it]
- 11. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity assay using WST-1 [bio-protocol.org]
- 14. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - FI [thermofisher.com]
- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
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